1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Description
Properties
IUPAC Name |
1-[4-(2-bromoethyl)piperazin-1-yl]ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrN2O.BrH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZZFKNGDDHMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-14-7 | |
| Record name | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-4-(2-bromoethyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" chemical properties
An In-depth Technical Guide to 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide: Properties, Reactivity, and Applications in Synthetic Chemistry
Introduction
This compound is a key chemical intermediate characterized by a multifaceted structure that includes a piperazine ring, an acetyl group, and a reactive bromoethyl moiety.[1] This combination makes it a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors. The presence of the bromoethyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions, while the piperazine core is a well-established scaffold in numerous biologically active compounds.[1] The hydrobromide salt form of the molecule enhances its stability and can influence its solubility in various solvent systems.[1]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, reactivity, synthetic considerations, analytical validation, and safe handling protocols. The focus is on providing not just procedural steps, but the underlying chemical principles that govern its utility and application.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.
Structural and Molecular Data
The compound's structure is the primary determinant of its reactivity and function. Key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1)[1] |
| Molecular Formula | C₈H₁₆Br₂N₂O |
| Molecular Weight | 316.03 g/mol [2] |
| Appearance | Solid[2][3] |
| MDL Number | MFCD06149969[3] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N[1][3] |
| SMILES | O=C(C)N(CC1)CCN1CCBr.Br[3] |
Chemical Structure Diagram
The structure below highlights the key functional groups: the electrophilic bromoethyl arm, the central piperazine ring, and the N-acetyl group which modulates the basicity of the adjacent nitrogen.
Caption: Chemical structure of this compound.
Reactivity and Mechanistic Considerations
The primary synthetic utility of this compound stems from the bromoethyl group, which functions as a potent electrophile.
Core Reactivity: Nucleophilic Substitution
The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen. This makes it an excellent target for Sɴ2 (bimolecular nucleophilic substitution) reactions. The bromine atom is a good leaving group, facilitating the reaction upon attack by a wide range of nucleophiles.
This reactivity is the cornerstone of its application; it allows for the covalent attachment of the N-acetyl-N'-(ethyl)piperazine moiety to other molecules, a common strategy in the synthesis of pharmacologically active agents.[1]
Sources
An In-Depth Technical Guide to the Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key intermediate in pharmaceutical research and development. The document details the strategic approach to its synthesis, focusing on the N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane. It offers an in-depth analysis of the reaction mechanism, experimental protocols, and methods for purification and characterization. Furthermore, this guide addresses potential side reactions and safety considerations, aiming to equip researchers with the necessary knowledge for a safe and efficient synthesis process.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive bromoethyl group and a piperazine core makes it a versatile intermediate for the introduction of the piperazine moiety into a target molecule. This guide will provide a detailed exploration of a reliable and scalable synthesis pathway.
Strategic Approach to Synthesis
The most direct and industrially scalable approach to the synthesis of this compound involves the mono-N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane. This strategy is predicated on the nucleophilic character of the secondary amine in 1-acetylpiperazine and the electrophilic nature of the carbon atoms in 1,2-dibromoethane.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the C-N bond between the piperazine ring and the bromoethyl group. This leads back to the starting materials: 1-acetylpiperazine and 1,2-dibromoethane.
Caption: Simplified reaction mechanism pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1-Acetylpiperazine | C₆H₁₂N₂O | 128.17 | ≥98% | e.g., Sigma-Aldrich, TCI |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ≥99% | e.g., Sigma-Aldrich, Alfa Aesar |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% | e.g., Fisher Scientific, VWR |
| Acetonitrile (ACN) | CH₃CN | 41.05 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Merck |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Fisher Scientific |
| Hydrobromic Acid | HBr | 80.91 | 33% in Acetic Acid | e.g., Sigma-Aldrich |
Step-by-Step Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-acetylpiperazine (12.82 g, 0.1 mol) and anhydrous acetonitrile (200 mL).
-
Addition of Base: Add anhydrous potassium carbonate (27.64 g, 0.2 mol) to the suspension.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,2-dibromoethane (56.36 g, 0.3 mol, 3 equivalents) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
Purification of the Free Base
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Elution: The product typically elutes after the excess 1,2-dibromoethane. Fractions containing the pure product are collected and combined.
-
Solvent Removal: The solvent is removed under reduced pressure to yield 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone as a pale yellow oil.
Formation of the Hydrobromide Salt
-
Dissolution: Dissolve the purified free base in anhydrous diethyl ether (100 mL).
-
Acidification: Cool the solution in an ice bath and slowly add a solution of 33% hydrogen bromide in acetic acid dropwise with stirring until the pH is acidic (test with pH paper).
-
Precipitation: A white precipitate of the hydrobromide salt will form.
-
Isolation: Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold anhydrous diethyl ether (3 x 30 mL) and dry under vacuum to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid. [1]* Molecular Formula: C₈H₁₆Br₂N₂O [1]* Molecular Weight: 316.03 g/mol [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals for the acetyl methyl protons, the piperazine ring protons, and the two methylene groups of the bromoethyl chain.
-
¹³C NMR: Expected signals for the carbonyl carbon, the acetyl methyl carbon, the piperazine ring carbons, and the two carbons of the bromoethyl chain.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
Safety and Handling
-
1-Acetylpiperazine: May cause skin and eye irritation. [2][3][4]* 1,2-Dibromoethane: Toxic, carcinogenic, and an environmental hazard. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting and Side Reactions
The primary side reaction is the formation of the N,N'-bis(1-acetylpiperazin-4-yl)ethane, a dialkylated product.
-
Mitigation: As discussed, using a large excess of 1,2-dibromoethane minimizes this side reaction. Careful monitoring of the reaction by TLC can also help to optimize the reaction time and prevent further reaction of the desired product.
Another potential issue is the formation of quaternary ammonium salts if the reaction temperature is too high or the reaction time is excessively long.
-
Mitigation: Adhering to the recommended reaction temperature and monitoring the reaction progress are crucial.
Conclusion
The synthesis of this compound via the N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane is a robust and scalable method. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a good yield of the desired mono-alkylated product can be achieved. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important chemical intermediate.
References
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PubChem. 1-Acetylpiperazine. [Link]
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CAS Common Chemistry. 1-Acetylpiperazine. [Link]
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ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]
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MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
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ResearchGate. Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H. [Link]
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Arkivoc. Synthesis of the piperazine subunit of Indinavir. [Link]
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Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
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ResearchGate. Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine. [Link]
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An In-Depth Technical Guide on the Chemical Reactivity and Synthetic Utility of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Abstract
This technical guide provides a comprehensive analysis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key chemical intermediate in contemporary medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its chemical reactivity, which enables the synthesis of a diverse array of biologically active molecules. This document elucidates the inherent chemical properties of this compound, focusing on the electrophilic nature of the bromoethyl moiety and the nucleophilic and basic characteristics of the piperazine core. We will explore its primary application as a versatile building block, particularly in the development of central nervous system (CNS) active agents, and propose a framework for leveraging its reactivity in novel drug discovery campaigns. Detailed experimental protocols and mechanistic considerations are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of drug discovery and development, the efficient synthesis of novel molecular entities is paramount. The piperazine ring is a ubiquitous scaffold found in a multitude of approved drugs, particularly those targeting the central nervous system.[1][2][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements.[3][4]
This compound (herein referred to as Compound 1 ) is a commercially available piperazine derivative that has garnered significant interest as a synthetic intermediate.[5][6][7] Its utility stems from the presence of a reactive bromoethyl group, which acts as an electrophile, allowing for the facile introduction of the N-acetylpiperazinylethyl moiety onto various nucleophilic substrates. This guide will delve into the "mechanism of action" of Compound 1 from a synthetic chemistry perspective, detailing its reactivity and showcasing its application in the synthesis of pharmacologically relevant compounds.
Chemical Properties and Intrinsic Reactivity
The chemical behavior of Compound 1 is dictated by the interplay of its functional groups: the acetyl-protected piperazine, the reactive bromoethyl chain, and its formulation as a hydrobromide salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1048664-14-7 | [5] |
| Molecular Formula | C₈H₁₅BrN₂O·HBr | [5] |
| Molecular Weight | 316.03 g/mol | [6] |
| Appearance | Solid | [6] |
| Key Functional Groups | Acetylpiperazine, Bromoethyl (electrophile) | [5] |
The primary mode of reactivity for Compound 1 is nucleophilic substitution at the carbon bearing the bromine atom. The bromoethyl group is an excellent electrophile, readily undergoing S(_{N})2 reactions with a wide range of nucleophiles. The acetyl group on the distal nitrogen of the piperazine ring serves as a protecting group, preventing unwanted side reactions at that position and directing the reactivity towards the bromoethyl moiety.
The Role of the Bromoethyl Group: An Electrophilic Handle
The carbon-bromine bond in the bromoethyl side chain is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. This makes Compound 1 an ideal reagent for introducing an N-acetylpiperazinylethyl fragment into a target molecule.
The Piperazine Core: Modulating Basicity and Reactivity
The piperazine ring itself can influence the reactivity of the molecule. The nitrogen atom adjacent to the bromoethyl group is a tertiary amine and possesses a lone pair of electrons, though its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the acetyl group on the other nitrogen. The hydrobromide salt form ensures that the piperazine nitrogens are protonated, which can be advantageous for storage and handling. In a reaction, a base is typically required to deprotonate the piperazine, or the nucleophilic substrate, to initiate the substitution reaction.
Mechanism of Action in Synthesis: A Versatile Alkylating Agent
The "mechanism of action" of Compound 1 in a synthetic context is that of an alkylating agent. It facilitates the covalent attachment of the N-acetylpiperazinylethyl group to a nucleophilic atom, typically nitrogen, oxygen, or sulfur, within a target molecule.
General Reaction Scheme
The general transformation involves the reaction of Compound 1 with a nucleophile (Nu-H) in the presence of a suitable base. The base deprotonates the nucleophile, increasing its reactivity, which then attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion.
Caption: General workflow for the nucleophilic substitution reaction using Compound 1.
Application in the Synthesis of CNS-Active Agents
A significant application of Compound 1 is in the synthesis of derivatives targeting the central nervous system. The piperazine scaffold is a common feature in antipsychotic, antidepressant, and anxiolytic drugs.[1][2][8] These compounds often exert their effects by modulating neurotransmitter systems, such as the dopaminergic and serotonergic pathways.[8][9]
For instance, Compound 1 can be used to synthesize analogs of known antipsychotics like Aripiprazole or Cariprazine, where the piperazine moiety is crucial for interaction with dopamine and serotonin receptors.[3][10][11]
Proposed Experimental Protocol: Synthesis of a Novel Piperazine Derivative
To illustrate the utility of Compound 1 , we propose a detailed protocol for the synthesis of a novel derivative by alkylating a phenolic hydroxyl group, a common transformation in medicinal chemistry.
Objective
To synthesize 1-(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)ethanone from this compound and 4-methoxyphenol.
Materials
-
This compound (Compound 1 )
-
4-methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Compound 1: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Flowchart of the proposed synthetic protocol.
Hypothetical Biological Mechanism of Action: An Irreversible Covalent Inhibitor
While the primary role of Compound 1 is as a synthetic intermediate, its inherent reactivity as an alkylating agent suggests a potential, albeit hypothetical, biological mechanism of action if it were to be used as a therapeutic agent. The bromoethyl group could act as a "warhead" for covalent inhibition of a biological target.
Proposed Target and Signaling Pathway
Many CNS-active drugs containing a piperazine moiety interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[8][10][11] It is plausible that Compound 1 could act as an irreversible antagonist of a specific GPCR. The piperazine core could guide the molecule to the binding pocket of the receptor, and the bromoethyl group could then form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within or near the binding site.
Caption: Hypothetical mechanism of irreversible GPCR antagonism by Compound 1.
Proposed Experimental Validation
To test this hypothesis, a series of experiments could be conducted:
-
Binding Assays: Radioligand binding assays with a panel of CNS receptors to identify potential targets.
-
Functional Assays: In vitro functional assays (e.g., cAMP accumulation or calcium mobilization assays) to determine if Compound 1 acts as an agonist, antagonist, or inverse agonist.
-
Washout Experiments: Performing functional assays with a washout step. If the effect of Compound 1 is irreversible, its inhibitory activity will persist after washing, unlike a reversible inhibitor.
-
Mass Spectrometry: Intact protein mass spectrometry of the target receptor incubated with Compound 1 to detect a mass shift corresponding to covalent modification.
-
Site-Directed Mutagenesis: Mutating potential nucleophilic residues in the binding pocket of the target receptor and assessing the effect on the covalent modification by Compound 1 .
Conclusion
This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its well-defined reactivity as an alkylating agent, coupled with the prevalence of the piperazine scaffold in CNS-active drugs, makes it a key intermediate for the synthesis of novel therapeutic candidates. While its direct biological activity is not its primary application, its chemical properties provide a foundation for exploring the development of covalent inhibitors. This guide has provided a comprehensive overview of its synthetic utility and a framework for its application in drug discovery.
References
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de la Torre-López, P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597-609. [Link]
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Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
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de la Torre-López, P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed, 30151922. [Link]
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Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5565. [Link]
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Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152. [Link]
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Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
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ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
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A Spectroscopic Guide to the Characterization of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Abstract
Introduction: The Molecular Profile
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is a bifunctional piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in compounds with activities ranging from antipsychotic to antihistaminic.[4][5] The presence of a reactive bromoethyl group and an acetyl moiety makes this compound a versatile building block for further chemical elaboration.
Accurate structural confirmation is the bedrock of any chemical or pharmaceutical development program. Spectroscopic analysis provides an unambiguous fingerprint of the molecule, ensuring identity, purity, and stability. This guide will dissect the expected spectroscopic signature of the target molecule.
Chemical Structure
The molecule consists of a central piperazine ring N-substituted with an acetyl group at one nitrogen and a 2-bromoethyl group at the other. The hydrobromide salt form means that one of the piperazine nitrogens is protonated and associated with a bromide counter-ion.
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electronegative atoms (N, O, Br) and functional groups. The analysis below assumes a deuterated solvent such as DMSO-d₆ or D₂O.
Table 1: Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| -C(=O)-CH₃ | ~2.1 | Singlet (s) | 3H | Typical for an acetyl group methyl. |
| -N-CH₂ -CH₂-N- (Piperazine) | 3.5 - 3.8 | Broad Multiplet (m) | 4H | Protons on the acetylated side of the piperazine ring. The signal may be complex due to chair conformation and restricted rotation around the amide bond. |
| -N-CH₂ -CH₂-N- (Piperazine) | 3.0 - 3.4 | Broad Multiplet (m) | 4H | Protons on the bromoethylated side of the piperazine ring. |
| -N-CH₂ -CH₂-Br | ~3.1 | Triplet (t) | 2H | Methylene group attached to the piperazine nitrogen, coupled to the adjacent -CH₂Br group. |
| -CH₂-CH₂ -Br | ~3.7 | Triplet (t) | 2H | Methylene group directly attached to the electronegative bromine atom, resulting in a downfield shift.[6] |
| N⁺-H | 9.0 - 10.0 | Very Broad Singlet (br s) | 1H | Signal for the proton of the hydrobromide salt. Its position is highly dependent on solvent and concentration and may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| -C(=O)-CH₃ | ~21 | Standard chemical shift for an acetyl methyl carbon. |
| -C H₂-Br | ~30 | Carbon directly attached to bromine. |
| -N-C H₂- (Piperazine, Ac side) | ~45 | Piperazine carbons adjacent to the acetylated nitrogen.[1][4] |
| -N-C H₂- (Piperazine, BrEt side) | ~52 | Piperazine carbons adjacent to the bromoethylated nitrogen. |
| -N-C H₂-CH₂-Br | ~58 | Methylene carbon attached to the piperazine nitrogen. |
| C =O | ~169 | Carbonyl carbon of the amide functional group.[1] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard method for acquiring high-quality NMR data.[1]
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ will allow observation of the N⁺-H proton, whereas D₂O will cause it to exchange and disappear.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) or a suitable internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the amide carbonyl group and the various C-H and C-N bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H Stretch (from N⁺-H) | 2400 - 2700 (broad) | Medium | Characteristic broad absorption for a secondary ammonium salt. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | From the CH₂ and CH₃ groups in the molecule. |
| C=O Stretch (amide) | 1640 - 1660 | Strong, Sharp | A very strong and unambiguous peak characteristic of a tertiary amide carbonyl.[7] |
| C-N Stretch | 1150 - 1250 | Medium | Associated with the C-N bonds of the piperazine ring and acetyl group. |
| C-Br Stretch | 550 - 650 | Medium-Weak | Found in the fingerprint region. |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural insights through the analysis of fragmentation patterns.[1]
Predicted Mass Spectrum
Given the compound is a salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will detect the cationic form of the molecule, C₈H₁₅BrN₂O.
-
Molecular Ion: The molecular weight of the free base is ~249.10 g/mol . Due to the presence of bromine, a characteristic isotopic doublet will be observed for the molecular ion [M+H]⁺ at m/z 250.0 (with ⁷⁹Br) and m/z 252.0 (with ⁸¹Br) in an approximate 1:1 ratio.
-
Key Fragmentation Pathways: The molecule is expected to fragment via several predictable pathways upon collisional activation.
Caption: Key fragmentation routes for the parent ion.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Set the mode to positive ion detection.
-
Optimize the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C).
-
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion peak.
-
Tandem MS (MS/MS):
-
Select the parent ion doublet (m/z 250/252) as the precursor ion.
-
Apply collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.
-
Acquire the product ion spectrum to observe the fragments outlined in Figure 2.
-
Integrated Spectroscopic Workflow and Analysis
Confirming the structure of this compound requires a synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they create a self-validating system.
Caption: Workflow for unambiguous structural verification.
The process begins with IR spectroscopy to quickly confirm the presence of key functional groups, particularly the strong amide C=O stretch around 1650 cm⁻¹. Mass spectrometry then verifies the molecular weight and elemental formula, with the 1:1 isotopic doublet at m/z 250/252 being a critical diagnostic for the presence of a single bromine atom. Finally, ¹H and ¹³C NMR provide the definitive evidence of the molecular skeleton, showing the precise connectivity and relative number of atoms in each chemical environment. The correlation of the signals predicted in Tables 1 and 2 with the experimental spectra provides the ultimate confirmation of the structure.
Conclusion
The structural characterization of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. This guide provides a predictive framework and robust protocols for this analysis. The key identifiers—a strong amide C=O IR band, a bromine isotopic pattern in the mass spectrum, and the distinct sets of piperazine, acetyl, and bromoethyl signals in the NMR spectra—serve as a definitive analytical signature for this important synthetic intermediate. Adherence to these analytical principles ensures the quality and integrity of the material for its intended use in research and development.
References
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Sivasubramanian, A., & Arivazhagan, M. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48, 480-486.
- Al-Suwaidan, I. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-17.
- Royal Society of Chemistry. (2023). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
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Aschwanden, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
<
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the synthetic intermediate, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. As a crucial reagent in various synthetic pathways, a thorough understanding of its physicochemical properties is paramount for ensuring reaction efficiency, purity of downstream products, and reliable storage. This document outlines the scientific rationale and detailed experimental protocols for determining the compound's solubility profile in relevant solvent systems and for assessing its stability under forced degradation conditions, in alignment with principles outlined in International Council for Harmonisation (ICH) guidelines.
Introduction and Physicochemical Overview
This compound is a piperazine derivative commonly employed in medicinal chemistry and materials science as a building block. The presence of a reactive bromoethyl group, a piperazine core, and an acetyl moiety imparts a unique combination of chemical functionalities. Its formulation as a hydrobromide salt is typically intended to enhance crystallinity and aqueous solubility.[1][2] However, the empirical determination of these properties is critical for any research or development application. An early and accurate assessment of solubility and stability prevents costly failures in later stages by informing reaction solvent selection, purification strategies, formulation development, and storage conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Br₂N₂O | |
| Molecular Weight | 316.03 g/mol | |
| CAS Number | 105637-49-8 | Not explicitly found for HBr salt, but related structures exist. |
| Appearance | Solid (predicted) | [5] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [5] |
Note: Specific analytical data for this compound is not widely published. The buyer or user must assume responsibility for confirming identity and purity.[5]
Solubility Profile Assessment
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in a homogenous phase to bioavailability in biological systems.[6] For a synthetic intermediate, solubility dictates the choice of reaction media and can significantly impact yield and impurity profiles. This section details the methodologies for establishing a comprehensive solubility profile.
Theoretical Considerations and Solvent Selection
The structure of the target molecule—containing a polar acetylpiperazine head, a flexible ethyl chain, a reactive bromide, and an ionic hydrobromide salt—suggests a complex solubility profile. The hydrobromide salt form is expected to confer solubility in polar protic solvents like water and alcohols.[1] However, the organic scaffold may lend solubility in polar aprotic solvents.
Rationale for Solvent Selection:
-
Aqueous Buffers (pH 4.5, 7.4, 9.0): To understand pH-dependent solubility, crucial for any downstream biological or aqueous-phase applications.
-
Alcohols (Methanol, Ethanol, Isopropanol): Common recrystallization and reaction solvents.
-
Aprotic Solvents (DMSO, DMF, Acetonitrile): Frequently used for stock solution preparation and in organic reactions.
-
Chlorinated Solvents (Dichloromethane): Used in extractions and chromatography.
-
Ethers (THF, MTBE): Common reaction and extraction solvents.
Experimental Approach: Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between thermodynamic and kinetic solubility.[7]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 24 hours).[8][9] This is the gold standard for formulation and physicochemical characterization.
-
Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, added from a concentrated DMSO stock, precipitates from an aqueous buffer.[8] It is useful for early discovery screening but can often overestimate true solubility.[10]
For a foundational intermediate, determining the thermodynamic solubility is the most robust approach.
Workflow and Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is the most widely accepted technique for determining thermodynamic solubility.[9][11]
Caption: Thermodynamic Solubility Workflow.
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. Ensure the amount is sufficient to result in visible solid after equilibration.
-
Solvent Addition: Accurately pipette 1.0 mL of each selected solvent into the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved solids.
-
Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a pre-validated, calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.
Exemplary Data Presentation
Table 2: Exemplary Thermodynamic Solubility Data
| Solvent / Medium | Temperature (°C) | Solubility (µg/mL) | Classification |
| Water | 25 | > 1500 | Soluble |
| pH 7.4 Phosphate Buffer | 25 | > 1000 | Soluble |
| Methanol | 25 | ~ 500 | Sparingly Soluble |
| Ethanol | 25 | ~ 200 | Slightly Soluble |
| Acetonitrile | 25 | < 50 | Very Slightly Soluble |
| Dichloromethane | 25 | < 10 | Practically Insoluble |
| DMSO | 25 | > 20000 | Freely Soluble |
Note: These values are illustrative. Actual solubility must be determined experimentally.
Stability Assessment
Understanding a compound's intrinsic stability is critical for defining handling procedures, storage conditions, and predicting potential degradation pathways that could lead to impurities in a reaction.[13] Forced degradation, or stress testing, is a systematic way to accelerate this process under harsh conditions to identify likely degradation products and develop stability-indicating analytical methods.[14][15]
Principles of Forced Degradation
The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[14][16] This level of degradation is sufficient to produce and detect primary degradation products without being obscured by secondary or tertiary breakdown. These studies are a cornerstone of the ICH guidelines for stability testing (Q1A).[4][13]
Key Stress Conditions:
-
Hydrolysis: Evaluates stability in the presence of water across a pH range (acidic, neutral, basic).
-
Oxidation: Assesses susceptibility to oxidative degradation.
-
Photolysis: Determines sensitivity to light exposure.
-
Thermal: Investigates stability at elevated temperatures.
Workflow and Protocol for Forced Degradation Studies
A stability-indicating analytical method, typically HPLC, is essential for these studies. Such a method must be able to separate the intact parent compound from all process impurities and degradation products.[17][18][19]
Caption: Forced Degradation Study Workflow.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a vial at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize before dilution. For solid thermal samples, dissolve in the initial solvent.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The method should provide adequate separation between the parent peak and all degradant peaks.
-
Data Interpretation: Calculate the percentage of degradation. Perform a mass balance calculation to ensure all major degradants are accounted for. Analyze peak purity to confirm no co-elution is occurring under the main analyte peak.[4]
Predicted Instabilities and Data Interpretation
Given the structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond of the acetyl group is susceptible to both acid and base-catalyzed hydrolysis. The bromoethyl group could also undergo hydrolysis to a hydroxyethyl derivative.
-
Oxidation: The tertiary amines in the piperazine ring could be susceptible to oxidation, forming N-oxides.
-
Thermal: May induce dehydrobromination or other complex degradation pathways.
Table 3: Exemplary Forced Degradation Results
| Stress Condition | Time (h) | % Degradation of Parent | Observations |
| 0.1 M HCl, 60°C | 24 | ~ 15% | One major degradant peak observed. |
| 0.1 M NaOH, 60°C | 8 | > 50% | Rapid degradation, multiple products. Compound is base-labile. |
| 3% H₂O₂, RT | 24 | ~ 8% | Minor degradation, one new peak. |
| Thermal (Solid), 80°C | 72 | < 2% | Compound is thermally stable in solid form. |
| Photolytic (ICH Q1B) | - | < 1% | Compound is not photolabile. |
Note: These values are illustrative. Actual stability must be determined experimentally.
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The experimental determination of its thermodynamic solubility across a range of pharmaceutically and synthetically relevant solvents is a prerequisite for its effective use.
Forced degradation studies are essential to understand the compound's intrinsic liabilities. Based on the predicted lability to basic conditions, it is recommended that the compound be stored in a dry, neutral environment and that reaction or processing conditions involving strong bases be carefully controlled and monitored for impurity formation. All handling should be performed under conditions that protect it from excessive heat and moisture. The development of a validated, stability-indicating HPLC method is the cornerstone of ensuring the quality and purity of this intermediate throughout its lifecycle.
References
- Vertex AI Search. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Vertex AI Search. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
- Rao, B. M., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Langguth, P., & Wunderli-Allenspach, H. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Semantic Scholar. (n.d.). Stability Indicating HPLC Method Development: A Review.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- AxisPharm. (n.d.). Solubility Test.
- Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals.
- Pawar, P. D., & Killedar, S. G. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- Sigma-Aldrich. (n.d.). This compound.
- Thakral, S., et al. (2018). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics.
- Sigma-Aldrich. (n.d.). This compound.
- Al-Ghabeish, M., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
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A Technical Guide to the Strategic Application of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a pivotal synthetic intermediate in modern drug discovery and development. We will explore its physicochemical properties, delineate a robust synthetic pathway, and detail its core application as a potent alkylating agent. The narrative emphasizes the mechanistic rationale behind its reactivity and provides field-proven protocols for its use. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex, high-value pharmaceutical compounds.
Introduction & Physicochemical Profile
This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure uniquely combines a reactive primary alkyl bromide with an N-acetylated piperazine moiety. This configuration makes it an ideal building block for introducing the N-acetylpiperazinylethyl group into target molecules through nucleophilic substitution.
The strategic value of this intermediate lies in its inherent design:
-
The Reactive Moiety: The bromoethyl group serves as a potent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles (phenols, amines, thiols).[1]
-
The Protected Moiety: The acetyl group on the piperazine nitrogen at position 1 serves as a protecting group. It deactivates this nitrogen, preventing it from competing as a nucleophile in alkylation reactions and thus avoiding self-polymerization or other undesirable side reactions.
-
The Salt Form: The hydrobromide salt form enhances the compound's stability, crystallinity, and ease of handling compared to the free base, making it more suitable for storage and use in a laboratory setting.[1]
These features allow for the clean and efficient incorporation of a piperazine linker, a common pharmacophore in many centrally active drugs, including antipsychotics and antidepressants.[1]
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | Ethanone, 1-[4-(2-bromoethyl)-1-piperazinyl]-, hydrobromide (1:1) | [1] |
| Molecular Formula | C₈H₁₆Br₂N₂O | [1] |
| Molecular Weight | 316.03 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 329827-33-2 (unspecified salt) | |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Proposed Pathway
While this compound is commercially available for research purposes, understanding its synthesis is crucial for process development and cost management. A logical and efficient pathway begins with the selective N-alkylation of 1-acetylpiperazine.
The core of this synthesis is a nucleophilic substitution reaction where the secondary amine of 1-acetylpiperazine acts as the nucleophile, displacing a bromide ion from an excess of 1,2-dibromoethane. Using an excess of the dibromo-reagent is critical to minimize the formation of the double-alkylation byproduct. The final step involves treatment with hydrogen bromide to yield the stable hydrobromide salt.
Sources
The Alchemist's Keystone: A Technical Guide to 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide for Novel Compound Synthesis
Foreword: The Unsung Hero of Medicinal Chemistry
In the intricate tapestry of modern drug discovery, certain molecules, while not therapeutic agents themselves, play an indispensable role as architects of innovation. 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide is one such unsung hero. This versatile bifunctional reagent, featuring a reactive bromoethyl moiety and a modifiable piperazine core, has emerged as a critical building block in the synthesis of a multitude of pharmacologically active compounds. Its utility is most notably demonstrated in the construction of atypical antipsychotics, where it serves as a key intermediate in the synthesis of drugs like Aripiprazole.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and strategic applications of this compound. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to empower your own novel compound synthesis endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆Br₂N₂O | [3] |
| Molecular Weight | 316.03 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [3] |
| SMILES | O=C(C)N(CC1)CCN1CCBr.Br | [3] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, flush immediately with copious amounts of water.
Strategic Synthesis of this compound
The synthesis of this key intermediate is a two-step process commencing with the acetylation of 1-(2-hydroxyethyl)piperazine, followed by the bromination of the resulting alcohol. This approach ensures a high-yielding and scalable production.
Step 1: Acetylation of 1-(2-Hydroxyethyl)piperazine
The initial step involves the selective N-acetylation of 1-(2-hydroxyethyl)piperazine. The presence of the hydroxyl group necessitates careful control of the reaction conditions to prevent O-acetylation.
Reaction Scheme:
Figure 1: Acetylation of 1-(2-Hydroxyethyl)piperazine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.1 eq).
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
Step 2: Bromination and Hydrobromide Salt Formation
The subsequent bromination of the hydroxyl group is achieved under acidic conditions, which concurrently facilitates the formation of the hydrobromide salt. This reaction is analogous to the synthesis of similar bromoethyl-piperidine derivatives.[4]
Reaction Scheme:
Figure 2: Bromination and Hydrobromide Salt Formation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone (1.0 eq).
-
Addition of Acid: Carefully add an excess of 48% aqueous hydrobromic acid.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours.
-
Workup: Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent such as acetone or diethyl ether, and dry under vacuum to yield this compound as a solid.
Application in Novel Compound Synthesis: The Gateway to Bioactive Molecules
The strategic importance of this compound lies in its ability to act as a versatile scaffold for the introduction of the N-acetylpiperazinylethyl moiety into a wide range of molecules. This is primarily achieved through nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile.
Mechanism of Action: SN2 Alkylation
The core reactivity of this reagent is centered around the SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom attached to the bromine is electrophilic and is readily attacked by nucleophiles, such as phenols, amines, and thiols.
Figure 3: General SN2 Alkylation Pathway.
Case Study: Synthesis of Aripiprazole Intermediate
A prime example of the utility of this compound is in the synthesis of Aripiprazole, a widely used atypical antipsychotic. In this synthesis, the reagent is used to alkylate a quinolinone derivative. While the direct precursor to Aripiprazole utilizes a 4-bromobutoxy linker, the underlying chemistry of N-alkylation with a bromoalkylpiperazine derivative is analogous and highlights the importance of our title compound's structural motif.[1][2]
Illustrative Reaction Scheme (Analogous to Aripiprazole Synthesis):
Figure 4: Alkylation of a Phenolic Substrate.
Experimental Protocol (General Procedure for Phenol Alkylation):
-
Reaction Setup: To a solution of the phenolic substrate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile Tool for Future Discoveries
This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the advancement of medicinal chemistry. Its robust synthesis and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures. As researchers continue to explore new therapeutic targets, the demand for versatile and reliable building blocks like the one detailed in this guide will undoubtedly grow. The insights and protocols provided herein are intended to serve as a foundation for further innovation, empowering scientists to synthesize the next generation of life-changing medicines.
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- BenchChem. 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone. Accessed January 17, 2026.
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The Strategic Role of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide, a key building block in medicinal chemistry. The document elucidates its chemical properties, outlines a robust two-step synthetic pathway from commercially available starting materials, and details its primary application as a strategic intermediate in the synthesis of complex pharmacologically active molecules, with a particular focus on the development of atypical antipsychotic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the synthesis and utilization of this versatile compound.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, and its versatile synthetic handles. The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of diverse molecular architectures that can be tailored to interact with a wide range of biological targets.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[3]
Within this important class of compounds, this compound serves as a critical and highly reactive intermediate. The presence of a terminal bromoethyl group provides a potent electrophilic site for facile nucleophilic substitution reactions, making it an ideal synthon for introducing the N-acetylpiperazinylethyl moiety into a target molecule. This guide will delve into the synthesis, characterization, and strategic application of this compound.
Physicochemical Properties and Structural Features
This compound is a solid material at room temperature.[4] Its key structural features are the N-acetylated piperazine ring and the reactive 2-bromoethyl side chain. The acetyl group modulates the basicity of the distal nitrogen atom, while the bromoethyl group is the primary site of reactivity.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆Br₂N₂O | [4] |
| Molecular Weight | 316.03 g/mol | [4] |
| Form | Solid | [4] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [4] |
| SMILES | O=C(C)N1CCN(CCBr)CC1.Br | [4] |
Synthesis and Characterization: A Self-Validating Two-Step Protocol
The synthesis of this compound is most effectively and logically achieved through a two-step process starting from 1-acetylpiperazine. This pathway involves an initial hydroxylation followed by a bromination step. This approach is strategically sound as it utilizes readily available and less hazardous starting materials, and the intermediate alcohol is a stable, easily purified compound.
Step 1: Synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
The first step involves the reaction of 1-acetylpiperazine with 2-chloroethanol in the presence of a base to yield the intermediate alcohol, 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
Experimental Protocol:
-
To a solution of 1-acetylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base such as potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone as a pure compound.
Causality Behind Experimental Choices:
-
The use of a carbonate base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Acetonitrile or DMF are chosen as solvents due to their ability to dissolve the reactants and their relatively high boiling points, allowing for efficient heating.
-
Purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent step.
Step 2: Synthesis of this compound
The second step is the conversion of the hydroxyl group of the intermediate to a bromide. This is a critical step that activates the side chain for subsequent nucleophilic substitution reactions. The use of hydrobromic acid is a common and effective method for this transformation.
Experimental Protocol:
-
Dissolve 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone (1 equivalent) in an excess of 48% aqueous hydrobromic acid.
-
Heat the reaction mixture to reflux (approximately 120-125°C) and maintain this temperature for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent such as isopropyl alcohol or acetone, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Using an excess of hydrobromic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution of the hydroxyl group by the bromide ion.
-
Precipitation of the product upon cooling allows for a simple and efficient isolation of the hydrobromide salt, often in high purity.
Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the acetyl methyl group (singlet, ~2.1 ppm), the piperazine ring protons (multiplets, ~2.5-3.8 ppm), and the bromoethyl side chain protons (triplets, ~3.0-3.6 ppm).
-
¹³C NMR: The spectrum should display signals for the acetyl carbonyl carbon (~169 ppm), the acetyl methyl carbon (~21 ppm), the piperazine ring carbons (~45-55 ppm), and the carbons of the bromoethyl side chain (~30-60 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 235.05) and a characteristic isotopic pattern for a monobrominated compound.
Applications in Medicinal Chemistry: A Gateway to Novel CNS Agents
The primary utility of this compound in medicinal chemistry is as a reactive intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[6] The bromoethyl group allows for the facile alkylation of various nucleophiles, such as phenols, anilines, and other heterocyclic amines.[7]
Application in the Synthesis of Atypical Antipsychotics
A significant application of piperazine-containing intermediates is in the synthesis of atypical antipsychotics. Many of these drugs feature a substituted piperazine moiety linked to an aromatic or heteroaromatic core. For instance, the blockbuster drug aripiprazole and the newer medication cariprazine both contain a phenylpiperazine unit connected via an alkyl linker to a heterocyclic system.[3]
The logical workflow for utilizing this compound in the synthesis of a hypothetical CNS agent is depicted below.
Caption: Synthetic workflow for the preparation and application of the title compound.
Experimental Protocol for N-Alkylation:
-
To a solution of the nucleophile (e.g., an aryl amine or phenol, 1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents).
-
Stir the mixture at room temperature until the deprotonation is complete.
-
Add a solution of 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone (as the free base, generated in situ or from the hydrobromide salt with an additional equivalent of base, 1.1 equivalents) in the same solvent.
-
Heat the reaction mixture to a temperature between 80°C and 120°C, and monitor its progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-alkylated product.
Trustworthiness of the Protocol: This protocol is a standard and well-established method for N-alkylation with alkyl halides.[8] The choice of a strong base ensures complete deprotonation of the nucleophile, facilitating a clean and efficient reaction. The workup procedure is designed to effectively remove inorganic salts and unreacted starting materials, leading to a high-purity final product.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis via a robust two-step protocol from readily available starting materials makes it an accessible and valuable building block. The reactive bromoethyl group allows for its efficient incorporation into a wide variety of molecular scaffolds, particularly in the development of novel CNS agents. The detailed protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their discovery and development efforts.
References
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Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1671. Available from: [Link]
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Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0141770). Available from: [Link]
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Deveshegowda, S. N., Metri, P. K., Shivakumar, R., Yang, J. R., Rangappa, S., Swamynayaka, A., ... & Basappa, B. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available from: [Link]
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Rathi, A. K., Syed, S., & Singh, M. S. (2016). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5038. Available from: [Link]
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Douglas, N. L., & Dudchenko, O. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 15(1), 138-145. Available from: [Link]
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Jaenicke, S., & Paone, D. V. (2015). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology, 5(1), 224-230. Available from: [Link]
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da Silva, A. B., & de Oliveira, H. C. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(15), 5786. Available from: [Link]
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Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305-347. Available from: [Link]
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PubChem. 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. Available from: [Link]
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Li, Y., Wang, Y., Zhang, Y., & Wang, K. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC advances, 14(18), 12791-12795. Available from: [Link]
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Cikrle, M., & Ciganek, M. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 9(11), 941. Available from: [Link]
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da Silva, A. B., & de Oliveira, H. C. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]
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Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2017). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). ResearchGate. Available from: [Link]
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Güdere, M. B., Dürü, N., Budak, Y., & Ceylan, M. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry, 43(5), 1445-1457. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Piperazine Derivatives Using 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of diseases, including psychiatric disorders, allergies, and infectious diseases.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by its six-membered ring containing two nitrogen atoms, which allows for favorable pharmacokinetics, good solubility, and versatile receptor binding.[2][4][5] This document provides a detailed guide for the synthesis of novel piperazine derivatives utilizing the versatile building block, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide . We will explore its application in N-alkylation reactions and subsequent deprotection strategies, offering experienced-based insights and step-by-step protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Advantage of the Reagent
The target reagent, This compound , is a strategically designed bifunctional molecule. Its utility stems from two key features:
-
An Acetyl-Protected Nitrogen (N1): The acetyl group on one of the piperazine nitrogens acts as a robust protecting group. This ensures that this nitrogen remains unreactive during the initial alkylation step, directing the synthesis towards the desired mono-substituted product. This circumvents the common challenge in piperazine chemistry where reactions can yield mixtures of mono- and di-substituted products.[6]
-
A Reactive Bromoethyl Arm (N4): The 2-bromoethyl group provides a reactive electrophilic site, ideal for nucleophilic substitution (SN2) reactions.[7] This allows for the facile introduction of a wide variety of molecular fragments by coupling with different nucleophiles.
The hydrobromide salt form enhances the compound's stability and handling properties as a solid. This combination of a protected, directing group and a reactive functional handle makes it an efficient starting point for building libraries of complex piperazine derivatives.
Reagent Profile
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₆Br₂N₂O | |
| Molecular Weight | 316.03 g/mol | |
| Appearance | Solid | |
| SMILES String | O=C(C)N(CC1)CCN1CCBr.Br | |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | |
| MDL Number | MFCD06149969 |
Core Application: Synthesis via Nucleophilic Substitution
The primary application of this reagent is the N-alkylation of various nucleophiles. This SN2 reaction forms a new carbon-nucleophile bond, effectively tethering the chosen moiety to the piperazine core.
General Reaction Mechanism
The synthesis proceeds via a classical SN2 mechanism. A nucleophile (Nu:⁻), typically generated in situ by deprotonating its conjugate acid with a mild base, attacks the electrophilic carbon atom adjacent to the bromine. This results in the displacement of the bromide leaving group and the formation of the desired piperazine derivative.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol details the reaction with a generic primary amine (R-NH₂) as the nucleophile. The same general principles apply to other nucleophiles like phenols, thiols, or secondary amines.
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 eq) and anhydrous acetonitrile (volume sufficient to dissolve reactants, e.g., 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base. It serves two purposes: neutralizing the hydrobromide salt of the reagent and deprotonating the primary amine, thereby increasing its nucleophilicity. Using an excess ensures the reaction goes to completion.
-
-
Reagent Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 60-80 °C.
-
Causality: Heating provides the necessary activation energy for the SN2 reaction. The chosen temperature is a balance to ensure a reasonable reaction rate without promoting side reactions or degradation.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer with water and then with brine to remove any remaining inorganic impurities. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated piperazine derivative.
Secondary Application: Acetyl Group Deprotection
For many applications, the free secondary amine at the N1 position is required for biological activity or for further synthetic elaboration. The acetyl group can be efficiently removed under standard hydrolysis conditions.
Deprotection Strategy Workflow
The choice between acidic or basic hydrolysis depends on the stability of other functional groups within the molecule.[8] Both methods effectively cleave the amide bond.
Experimental Protocol: Acidic Hydrolysis
This protocol describes a common and effective method for acetyl group removal.
Materials & Equipment:
-
N-acetylated piperazine derivative (from step 2) (1.0 eq)
-
Hydrochloric acid (HCl), 6M aqueous solution
-
Ethanol (optional, to aid solubility)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Standard work-up and purification equipment
Protocol Steps:
-
Dissolution: Dissolve the N-acetylated piperazine derivative in a 6M aqueous solution of HCl. Ethanol can be added as a co-solvent if solubility is an issue.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 6-18 hours.
-
Causality: The high temperature and strong acidic conditions are necessary to hydrolyze the stable amide bond.[8]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). c. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization if necessary.
Product Characterization
Validation of each synthetic step is critical. The following table provides expected analytical data for a hypothetical product: 1-(4-(2-(benzylamino)ethyl)piperazin-1-yl)ethanone .
| Analysis Technique | Expected Observations |
| ¹H NMR | - Appearance of aromatic protons from the benzyl group (δ ≈ 7.2-7.4 ppm).- Characteristic singlet for the benzylic CH₂ (δ ≈ 3.7 ppm).- Complex multiplets for the piperazine and ethyl protons (δ ≈ 2.4-3.6 ppm).[9]- Persistence of the acetyl CH₃ singlet (δ ≈ 2.1 ppm). |
| ¹³C NMR | - Appearance of aromatic and benzylic carbons.- Signals corresponding to the piperazine and ethyl carbons.- Carbonyl signal (C=O) around δ ≈ 169 ppm. |
| Mass Spec (ESI+) | - A prominent peak corresponding to the [M+H]⁺ ion, confirming the correct molecular weight of the final product. |
| TLC | - A clear shift in Rƒ value from the starting materials, with the product spot being distinct and well-separated after purification. |
After deprotection, the acetyl singlet at ~2.1 ppm in the ¹H NMR will disappear, and the chemical shifts of adjacent piperazine protons will change, confirming successful hydrolysis.[10]
Conclusion and Future Directions
This compound is a powerful and efficient building block for the synthesis of diverse piperazine libraries. The protocols outlined here provide a robust foundation for creating novel compounds for drug discovery and development. The sequential alkylation-deprotection strategy allows for the creation of complex, unsymmetrically substituted piperazines, which can be further functionalized at the newly liberated N1 position, expanding the accessible chemical space for generating new therapeutic agents.
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ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
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PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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Organic Chemistry Portal. (2026). Synthesis of piperazines. [Link]
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Organic Chemistry Portal. (2026). Acetyl Protection - Common Conditions. [Link]
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Organic Syntheses. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. [Link]
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PubChem. (2026). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. [Link]
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MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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ResearchGate. (2012). Removing an acetyl group from NH?. [Link]
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ResearchGate. (2017). Reactions of acetylenic acid esters with piperazine derivatives. [Link]
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Application Notes and Protocols for the N-alkylation of Amines with 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using the versatile reagent, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This reagent is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system, such as atypical antipsychotics.[1][2][3] The methodologies described herein are grounded in established principles of nucleophilic substitution and are designed to be robust and adaptable for a variety of amine substrates.
Introduction: The Significance of N-Alkylated Piperazines
The piperazine motif is a ubiquitous scaffold in a vast array of pharmacologically active molecules.[4] Its presence can significantly influence the physicochemical properties of a compound, including its solubility, basicity, and ability to cross the blood-brain barrier. The N-alkylation of piperazine derivatives is a fundamental strategy for introducing molecular diversity and fine-tuning the biological activity of drug candidates. This compound serves as a readily available and reactive electrophile for the introduction of an N-acetylpiperazinylethyl moiety onto a variety of amine-containing molecules.
Reaction Mechanism and Rationale
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide leaving group and forming a new carbon-nitrogen bond.
A critical consideration for this reaction is the fact that the alkylating agent is provided as a hydrobromide salt. This has two important implications for the reaction setup:
-
Initial Neutralization: The hydrobromide salt of the piperazine derivative must be neutralized to its free base form to prevent it from protonating the desired amine nucleophile.
-
Byproduct Neutralization: The SN2 reaction itself generates one equivalent of hydrobromic acid (HBr) as a byproduct. This acid must be neutralized to prevent the protonation and deactivation of the amine nucleophile.
Therefore, the use of a base is essential, and at least two equivalents will be required: one to neutralize the hydrobromide salt of the alkylating agent and one to scavenge the HBr generated during the reaction. In practice, a slight excess of base is often used to drive the reaction to completion.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: N-Alkylation of a Primary or Secondary Aliphatic Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (to a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 50-80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.[5]
Protocol 2: N-Alkylation of an Aniline Derivative
Anilines are generally less nucleophilic than aliphatic amines, and thus may require slightly more forcing conditions.
-
Reaction Setup: In a sealable reaction vessel, combine the aniline derivative (1.0 eq.), this compound (1.2 eq.), and anhydrous potassium carbonate (3.0 eq.).
-
Solvent Addition: Add anhydrous DMF (to a concentration of 0.2-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times may be longer, ranging from 12 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water (2 x) and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table provides a starting point for optimizing the N-alkylation reaction with various amine substrates.
| Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range (%) |
| Benzylamine | K₂CO₃ (2.5) | Acetonitrile | 80 | 6-12 | 70-90 |
| Morpholine | Et₃N (3.0) | DMF | 60 | 4-8 | 75-95 |
| Aniline | K₂CO₃ (3.0) | DMF | 100 | 12-24 | 50-75 |
| Indole | NaH (1.2) | THF | 25-50 | 2-6 | 60-85 |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative.
Troubleshooting and Key Considerations
-
Over-alkylation: For primary amines, the formation of the di-alkylated product can be a significant side reaction. This can be minimized by using an excess of the primary amine (2-3 equivalents) or by the slow addition of the alkylating agent to the reaction mixture.
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, switching to a more polar aprotic solvent like DMF or DMSO, or adding a catalytic amount of sodium iodide or potassium iodide to facilitate a Finkelstein-type reaction, generating the more reactive iodoethyl intermediate in situ.
-
Purification Challenges: The basic nature of the piperazine products can lead to tailing on silica gel chromatography. This can often be mitigated by pre-treating the silica gel with triethylamine or by adding a small amount of triethylamine or ammonia to the eluent.
-
Hydrolysis of the Acetyl Group: Under strongly basic or acidic conditions, the acetyl group on the piperazine ring may be susceptible to hydrolysis. It is advisable to use non-nucleophilic bases like potassium carbonate or triethylamine and to perform the work-up under neutral or mildly basic conditions.
Conclusion
The N-alkylation of amines with this compound is a reliable and versatile method for the synthesis of a wide range of N-substituted piperazine derivatives. By carefully selecting the base, solvent, and reaction temperature, and by employing appropriate work-up and purification techniques, researchers can achieve high yields of the desired products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation in drug discovery and development.
References
-
Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. [Link]
-
ResearchGate. (2010). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. [Link]
-
Acta Poloniae Pharmaceutica. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. [Link]
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Jordan, S., et al. (2018). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 9(1), 39-49. [Link]
- Google Patents. (1959).
-
PubMed. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Organic Letters, 15(21), 5594-5597. [Link]
-
PubChem. (n.d.). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. [Link]
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Scielo. (2006). Synthesis of the piperazine subunit of Indinavir. Journal of the Brazilian Chemical Society, 17(1). [Link]
-
National Institutes of Health. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 16(5), 493-504. [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]
-
Organic Syntheses. (n.d.). 2-Bromoallylamine. [Link]
-
MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2465. [Link]
-
National Institutes of Health. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 60(17), 7477-7488. [Link]
-
ResearchGate. (2013). Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. [Link]
-
National Institutes of Health. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E, 69(Pt 11), o1679. [Link]
-
ResearchGate. (2022). Selective N‐alkylation of different aromatic amines by benzyl alcohol. [Link]
-
ResearchGate. (2019). Iridium/graphene nanostructured catalyst for the N -alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. [Link]
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Application Notes & Protocols for 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide in Drug Design
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide as a versatile synthetic intermediate in drug design. The focus is on leveraging its unique structural features for the efficient construction of novel molecular entities targeting the central nervous system (CNS), with a particular emphasis on antipsychotic and neuroleptic drug candidates.
Introduction: The Strategic Value of a Bifunctional Piperazine Building Block
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs, particularly those targeting CNS disorders. [1][2][3]Its ability to engage in multiple receptor interactions and its favorable pharmacokinetic properties make it a cornerstone of modern drug design. This compound (herein referred to as the "reagent") is a bifunctional building block of significant strategic value.
-
The Reactive Handle: The 2-bromoethyl group serves as a potent electrophile, ideal for facile N-alkylation reactions with a wide range of nucleophiles. This allows for the covalent attachment of the piperazine moiety to various pharmacophores. [4]* The Protective Group: The acetyl group on the second nitrogen of the piperazine ring acts as a protecting group. This feature is crucial for enabling a stepwise and controlled synthesis of unsymmetrically 1,4-disubstituted piperazines, a common strategy to fine-tune the pharmacological profile of a drug candidate.
The hydrobromide salt form enhances the stability and handling of the compound.
Core Application: Synthesis of 1,4-Disubstituted Piperazine Derivatives
The primary application of this reagent is in the synthesis of 1,4-disubstituted piperazines, a structural motif central to the activity of many atypical antipsychotics like Aripiprazole and Cariprazine. These drugs often feature a substituted arylpiperazine moiety linked to another complex chemical entity. The reagent provides an efficient pathway to construct such molecules.
Rationale in the Context of Antipsychotic Drug Design
Many atypical antipsychotics derive their efficacy from a multi-receptor binding profile, often involving dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors. The 1,4-disubstituted piperazine scaffold is adept at presenting the necessary pharmacophoric elements to interact with these targets. For instance, one substituent on the piperazine ring might be an aryl group that confers high affinity for dopamine receptors, while the other substituent, introduced via the bromoethyl linker, can be tailored to modulate serotonin receptor activity or improve pharmacokinetic properties.
Representative Protocol: N-Alkylation of an Aromatic Amine
This protocol details a representative N-alkylation reaction, a cornerstone transformation utilizing the subject reagent. The selected reaction partner is 1-(2,3-dichlorophenyl)piperazine, a key intermediate in the synthesis of several antipsychotic drugs. This protocol illustrates how to couple the reagent with a secondary amine to create a more complex piperazine-based structure.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| This compound | Not available | 316.03 | Sigma-Aldrich | ≥95% |
| 1-(2,3-Dichlorophenyl)piperazine | 41202-77-1 | 231.12 | Combi-Blocks | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | MilliporeSigma | ≥99% |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Acros Organics | 99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | HPLC |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | HPLC |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | In-house prep | N/A |
| Brine (saturated aqueous NaCl solution) | N/A | N/A | In-house prep | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Alfa Aesar | ≥99.5% |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(2,3-dichlorophenyl)piperazine (2.31 g, 10 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Initiation of Reaction: Add this compound (3.16 g, 10 mmol, 1.0 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the solids with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethanone.
-
Causality Behind Experimental Choices
-
Base: Anhydrous potassium carbonate is a mild inorganic base sufficient to neutralize the hydrobromic acid formed during the reaction and the hydrobromide salt of the starting material, driving the reaction to completion. It is easily removed by filtration.
-
Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile. Its boiling point allows for a convenient reflux temperature.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent the introduction of moisture, which could potentially hydrolyze the bromo-alkane or affect the basicity of the reaction medium.
Visualization of Concepts
General Synthetic Utility
The following diagram illustrates the general utility of the reagent in creating 1,4-disubstituted piperazines.
Caption: General workflow for synthesizing unsymmetrical 1,4-disubstituted piperazines.
Representative Reaction Scheme
The diagram below outlines the specific reaction described in the protocol.
Caption: Reaction scheme for the synthesis of a complex piperazine derivative.
Safety and Handling
-
This compound is harmful if swallowed and causes serious eye irritation. [5]* Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, 1,4-disubstituted piperazine derivatives. Its bifunctional nature allows for a controlled, stepwise approach to building molecules with potential therapeutic applications, particularly in the realm of CNS disorders. The provided protocol for N-alkylation serves as a foundational method that can be adapted for a wide range of nucleophilic partners, enabling the exploration of novel chemical space in drug discovery programs.
References
-
ResearchGate. "Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines." Available at: [Link]
-
PubMed. "Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers." Available at: [Link]
-
PubMed. "Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands." Available at: [Link]
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Available at: [Link]
- Google Patents. "Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
PubMed Central. "Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway." Available at: [Link]
-
PubMed. "The medicinal chemistry of piperazines: A review." Available at: [Link]
- Google Patents. "Process for preparation of a 1-piperazine-ethoxyacetic acid.
- Google Patents. "Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Available at: [Link]
-
PubMed Central. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Available at: [Link]
-
Google Patents. "United States Patent." Available at: [Link]
-
ResearchGate. "(PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance." Available at: [Link]
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- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Note: 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide as a Versatile Scaffold for Chemical Library Synthesis
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs due to its favorable physicochemical properties and ability to modulate biological activity. The development of diverse chemical libraries around this core is a cornerstone of modern drug discovery. This application note provides a detailed guide to the use of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide , a highly versatile bifunctional building block, for the efficient synthesis of targeted chemical libraries. We present its chemical properties, reactivity profile, and a comprehensive, field-proven protocol for its application in parallel synthesis, specifically focusing on the alkylation of diverse nucleophiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate their discovery programs by leveraging robust and efficient synthetic methodologies.
Reagent Overview and Physicochemical Properties
This compound is a key intermediate for introducing the N-acetylpiperazinylethyl moiety into a molecular structure. Its utility stems from two key features:
-
The Electrophilic Bromoethyl Group: The terminal bromoethyl chain serves as a potent alkylating agent, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (amines, phenols, thiols, etc.).
-
The N-Acetylpiperazine Core: The acetyl group on one of the piperazine nitrogens deactivates it towards alkylation, effectively directing the reaction to the bromoethyl terminus. This ensures regioselectivity and prevents self-polymerization. The piperazine core itself is a valuable pharmacophore for improving aqueous solubility and engaging in hydrogen bonding with biological targets.[1]
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data
The key properties of the reagent are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Br₂N₂O | [2] |
| Molecular Weight | 316.03 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [2] |
| CAS Number | Not available for the hydrobromide salt; use structure/name for identification. | - |
| Storage Class | 11 - Combustible Solids | [2] |
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols are paramount. This reagent is classified as a combustible solid and carries specific health warnings.
-
Hazard Identification: The compound is harmful if swallowed (H302) and causes serious eye irritation (H319).[2] The GHS pictogram is GHS07 (Exclamation Mark).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[3][4] Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (inspect gloves prior to use).
-
Handling: Avoid creating dust.[3][4] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from heat and sources of ignition.
-
First Aid:
Application Protocol: Parallel Synthesis of a Diverse N-Alkyl Piperazine Library
This section details a robust protocol for the synthesis of a chemical library via the SN2 alkylation of a diverse set of primary and secondary amines. The methodology is optimized for a 96-well plate format to maximize throughput.
Scientific Principle & Rationale
The core of this protocol is the nucleophilic substitution reaction where an amine attacks the primary carbon bearing the bromine atom.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is selected. These solvents are ideal as they can dissolve the ionic starting material and intermediates but do not participate in the reaction, effectively solvating the cations while leaving the nucleophile relatively "bare" and reactive.
-
Choice of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), or a mild inorganic base like potassium carbonate (K₂CO₃) is crucial. The base serves two purposes: 1) It neutralizes the hydrobromide salt of the starting material to free the reactive piperazine derivative, and 2) It scavenges the hydrogen bromide (HBr) that is generated as a byproduct of the alkylation reaction, driving the reaction to completion.
-
Temperature: Moderate heating (e.g., 60-80 °C) is often employed to increase the reaction rate without promoting significant side reactions or decomposition of the reactants.[6][7]
Experimental Workflow
The overall workflow for the library synthesis is depicted below.
Caption: High-throughput workflow for chemical library synthesis.
Detailed Step-by-Step Protocol
This protocol assumes a reaction scale of 10 µmol per well in a 96-well reaction block.
Materials and Reagents:
-
This compound (Reagent)
-
Library of diverse primary and secondary amines
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler (recommended) or multichannel pipette
-
Heating/shaking incubator
-
LC-MS system for analysis
Procedure:
-
Stock Solution Preparation:
-
Reagent Stock (0.1 M): Dissolve 31.6 mg (100 µmol) of this compound in 1.0 mL of anhydrous DMF.
-
Amine Library Stocks (0.11 M): Prepare stock solutions of each amine from your library in anhydrous DMF.
-
Base Stock (0.25 M): Prepare a stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Plate Setup:
-
Using a liquid handler or multichannel pipette, dispense 100 µL of each unique amine stock solution (0.11 M, 11 µmol, 1.1 eq) into individual wells of the 96-well reaction block.
-
To each well, add 100 µL of the Reagent stock solution (0.1 M, 10 µmol, 1.0 eq).
-
To each well, add 100 µL of the DIPEA stock solution (0.25 M, 25 µmol, 2.5 eq).
-
-
Reaction Incubation:
-
Securely seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the block in a shaking incubator set to 70 °C and agitate for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a test well for LC-MS analysis.[6]
-
-
Work-up and Isolation:
-
After cooling to room temperature, the crude reaction mixtures can be purified or prepared for analysis. For high-throughput screening, a simple dilution is often sufficient.
-
Add 700 µL of a 50:50 mixture of Acetonitrile:Water to each well to bring the final volume to 1.0 mL and the nominal concentration to 10 mM.
-
The plate is now ready for direct LC-MS analysis and subsequent biological screening. For higher purity, a parallel purification method like solid-phase extraction (SPE) or preparative HPLC would be required.
-
-
Quality Control and Characterization:
-
Analyze each well of the final plate by LC-MS to confirm the identity and estimate the purity of the desired product.
-
The expected mass for each product can be calculated as: [Mass of Amine] + 169.07 - [Mass of H]. The 169.07 value corresponds to the mass of the added N-acetylpiperazinylethyl fragment (C₈H₁₅N₂O).
-
Expected Results & Data
The reaction is expected to proceed with high conversion for a wide variety of primary and secondary amines. The table below shows a few representative examples of amines and the calculated exact mass of the expected final product.
| Input Amine Nucleophile | Structure of Amine | Formula of Product | Exact Mass of Product [M+H]⁺ |
| Aniline | C₆H₇N | C₁₄H₂₁N₃O | 248.1757 |
| Morpholine | C₄H₉NO | C₁₂H₂₃N₃O₂ | 258.1812 |
| Benzylamine | C₇H₉N | C₁₅H₂₃N₃O | 262.1914 |
| Piperidine | C₅H₁₁N | C₁₃H₂₅N₃O | 240.2070 |
LC-MS analysis of each well should show a major peak corresponding to the expected mass of the product, confirming the success of the reaction. Purity can be estimated from the relative area of the product peak in the chromatogram.
Conclusion
This compound is an exemplary building block for the rapid and efficient generation of chemical libraries centered on the valuable N-acetylpiperazine scaffold. Its predictable reactivity and amenability to parallel synthesis formats make it an indispensable tool for medicinal chemists. The protocol described herein provides a reliable and scalable method for producing diverse libraries, significantly accelerating the hit-to-lead optimization phase of drug discovery.
References
-
Patil, P. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 109-113. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Retrieved from Cole-Parmer. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (1984). 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 11. [Link]
-
PubChem. (n.d.). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. Retrieved from National Center for Biotechnology Information. [Link]
- Google Patents. (2003).
-
Yilmaz, F. et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 43-50. [Link]
-
National Center for Biotechnology Information. (2012). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Retrieved from PubMed Central (PMC). [Link]
-
PubChem. (n.d.). 1-(4-{(2S,6R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-2,6-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanone. Retrieved from National Center for Biotechnology Information. [Link]
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The Strategic Integration of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide in PROTAC Design: An In-depth Technical Guide
Introduction: The Pivotal Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] While significant attention is often placed on the "warhead" (POI ligand) and the "anchor" (E3 ligase ligand), the linker is far from a passive spacer.[4] It critically dictates the overall efficacy, selectivity, and physicochemical properties of the PROTAC by influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This guide provides a detailed exploration of "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide," a versatile linker building block, and its application in the rational design and synthesis of novel PROTACs.
The Piperazine Moiety: A Privileged Scaffold in Linker Design
The inclusion of saturated heterocyclic rings, such as piperazine, into PROTAC linkers has become a prevalent strategy to impart conformational rigidity.[6][7] Unlike flexible polyethylene glycol (PEG) or alkyl chains, which can adopt numerous conformations, a more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5] This can lead to enhanced potency and metabolic stability.[7]
The piperazine ring, with its two nitrogen atoms, offers several distinct advantages:
-
Improved Aqueous Solubility: The second nitrogen atom in the piperazine ring can be protonated at physiological pH, which increases the polarity and aqueous solubility of the often large and lipophilic PROTAC molecule.[7][8] This is a critical parameter for drug development.
-
Tunable Basicity: The pKa of the piperazine nitrogens is influenced by the surrounding chemical environment, allowing for fine-tuning of the linker's properties.[8][9]
-
Synthetic Versatility: The two nitrogen atoms provide multiple points for chemical modification and attachment to the warhead and E3 ligase ligand.
This compound: A Versatile Building Block
This specific linker precursor, with its reactive bromoethyl group, is primed for nucleophilic substitution reactions, making it a valuable tool for PROTAC synthesis.[10] The acetyl group on the other piperazine nitrogen modulates its reactivity and physicochemical properties.
Chemical Properties and Advantages:
| Property | Value/Description | Significance in PROTAC Design |
| Molecular Formula | C8H15BrN2O·HBr | Provides the basic structural information. |
| Molecular Weight | 316.04 g/mol | A relatively small building block, allowing for the construction of PROTACs within a desirable molecular weight range. |
| Key Functional Groups | Bromoethyl, Acetyl-piperazine | The bromoethyl group is a reactive handle for conjugation, while the acetyl-piperazine core provides rigidity and influences solubility. |
| Reactivity | The bromoethyl group is susceptible to SN2 reactions with nucleophiles (e.g., phenols, amines, thiols) commonly found on warheads or E3 ligase ligands. | Enables straightforward and efficient covalent attachment to other components of the PROTAC. |
PROTAC Synthesis and Workflow
The synthesis of a PROTAC utilizing "this compound" typically involves a convergent synthetic strategy where the warhead and E3 ligase ligand are prepared separately and then coupled with the linker.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the coupling of a warhead containing a nucleophilic group (e.g., a phenol) with "this compound" followed by conjugation to an E3 ligase ligand.
Materials:
-
Protein of Interest (POI) ligand (Warhead) with a nucleophilic handle (e.g., -OH, -NH2, -SH)
-
This compound
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid for amide bond formation)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization[11]
Step-by-Step Procedure:
-
Step 1: Coupling of Warhead with the Linker a. Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add K2CO3 (3.0 eq) to the mixture. c. Stir the reaction at room temperature or gentle heating (e.g., 50 °C) overnight. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting intermediate by column chromatography.
-
Step 2: Deprotection (if necessary) a. If the acetyl group on the piperazine needs to be removed for subsequent coupling, treat the intermediate from Step 1 with a suitable deprotecting agent (e.g., aqueous HCl at reflux). b. Neutralize the reaction mixture and extract the deprotected product. c. Purify as needed.
-
Step 3: Coupling with E3 Ligase Ligand a. Dissolve the intermediate from Step 1 (or Step 2 if deprotection was performed) (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, purify the final PROTAC molecule directly by preparative HPLC.
-
Step 4: Characterization a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[11]
Protocol 2: Western Blot for Assessing PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[12][13]
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).[14]
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting and Considerations
-
Poor Degradation Efficacy: If the synthesized PROTAC shows low degradation potency, consider modifying the linker length. A linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long might result in unproductive binding.[1]
-
Low Solubility: If the final PROTAC has poor aqueous solubility, consider modifications to the linker to include more polar functional groups.[8]
-
Off-Target Effects: Characterize the selectivity of the PROTAC by performing proteomics studies to ensure that only the intended POI is being degraded.
Conclusion
"this compound" is a valuable and versatile linker building block for the synthesis of PROTACs. Its piperazine core can impart favorable physicochemical properties, such as increased rigidity and solubility, while the reactive bromoethyl group allows for straightforward conjugation to various warheads and E3 ligase ligands. The systematic application of the protocols and workflows described in this guide will enable researchers to efficiently synthesize and evaluate novel PROTACs for targeted protein degradation.
References
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- Overview of PROTAC Linkers | ChemPep.
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- E3 Ligase Ligands in PROTAC - Precise PEG.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - Discovery - the University of Dundee Research Portal.
- Current strategies for the design of PROTAC linkers: a critical review - PubMed.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
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- (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate.
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem.
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
- The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide - Benchchem.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing).
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC.
- Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. - ResearchGate.
- CAS 1048664-14-7: Ethanone, 1-[4-(2-bromoethyl)- - CymitQuimica. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8vf_xacJDbLb4fiEOIcP3fr2zIq8QKz8-kVGPJp8Ef6_ZE8pMCF0t7VYSA6J8DDNc0jsQk6u8F0ILEDexgaV1kD-XFspqVje5NzCNJ2rLMtEKDfgT26dP3ZaVyVZ8zPMYW2VXNw==
- Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - NIH.
- Experimental pK a values of piperazine-containing PROTACs - ResearchGate.
- Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin | bioRxiv.
- A toolbox of functional peptide PROTACs. (A) The design of peptide... | Download Scientific Diagram - ResearchGate.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers.... - ResearchGate.
- Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti - bioRxiv.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation | LifeSensors.
- step-by-step guide for synthesizing a PROTAC with a pre-made linker - Benchchem.
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- functional assays for PROTAC activity and degradation - Benchchem.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC - PubMed Central.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books.
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- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
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- Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation.
- MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy - 百泰派克生物科技.
- 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone | Sigma-Aldrich.
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Application Notes & Protocols: The Strategic Use of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide in the Development of GPCR Ligands
Introduction: The Piperazine Moiety as a Privileged Scaffold in GPCR Ligand Design
The piperazine ring is a quintessential heterocyclic scaffold in modern medicinal chemistry, recognized for its frequent appearance in biologically active compounds and numerous marketed drugs.[1] Its prevalence is particularly notable in the realm of G-protein coupled receptor (GPCR) ligands, where it often serves as a central structural component or a versatile linker. Arylpiperazine derivatives, for instance, are well-established pharmacophores that exhibit significant affinity for a range of aminergic GPCRs, including dopaminergic and serotonergic receptors.[2] This has led to their successful development as antipsychotics, antidepressants, and anxiolytics.[1][3]
The utility of the piperazine scaffold stems from its conformational properties and its two nitrogen atoms, which can be differentially substituted. This allows for fine-tuning of a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which are critical for receptor interaction and pharmacokinetic profiles. The protonatable nitrogen atom of the piperazine ring frequently forms a key charge-reinforced hydrogen bond with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs, anchoring the ligand in the binding pocket.[2]
In this context, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide emerges as a highly valuable and strategic building block for medicinal chemists. Its structure features:
-
An acetylated piperazine nitrogen (N1) , which reduces the basicity of this nitrogen, often directing synthetic modifications towards the second nitrogen.
-
A reactive 2-bromoethyl group attached to the other piperazine nitrogen (N4). This functional group acts as a potent electrophile, enabling covalent linkage to a wide array of nucleophilic scaffolds via substitution reactions.
This application note provides a detailed guide for researchers, outlining the properties of this key intermediate and providing robust protocols for its application in the synthesis and subsequent biological evaluation of novel GPCR ligands.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆Br₂N₂O | [4][5] |
| Molecular Weight | 316.03 g/mol | [4][5] |
| CAS Number | 1048664-14-7 | [6] |
| Appearance | Solid | [4] |
| SMILES String | O=C(C)N(CC1)CCN1CCBr.Br | [4] |
| InChI Key | FBZZFKNGDDHMPS-UHFFFAOYSA-N | [4] |
| Hazard Class | Acute Toxicity 4 (Oral), Eye Irritant 2 | [4][5] |
| Signal Word | Warning | [4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Application Protocol I: Synthesis of a Model Arylpiperazine GPCR Ligand
This protocol details the synthesis of a model GPCR ligand via nucleophilic substitution, a common and effective strategy employing the title compound. The bromoethyl group readily undergoes an S(_N)2 reaction with a nucleophile, such as a phenol, to form a stable ether linkage. This effectively couples the piperazine moiety to a desired pharmacophore.
Workflow for Ligand Synthesis
Sources
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Application Notes and Protocols for Biological Screening of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide Derivatives
Introduction: The Therapeutic Potential of Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] Derivatives of piperazine are known to target various biological entities, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, leading to their use as antipsychotic, antimicrobial, and anti-inflammatory agents.[1][3][4] The core molecule, 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone hydrobromide[5], serves as a versatile synthetic intermediate. Its reactive bromoethyl group allows for the facile generation of diverse chemical libraries, making it an excellent starting point for drug discovery campaigns.
This guide provides a comprehensive overview of robust biological screening assays to evaluate the therapeutic potential of novel derivatives of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the methodology but also the underlying scientific rationale to enable informed experimental design and data interpretation.
Strategic Approach to Screening Piperazine Derivatives
Given the broad spectrum of activities associated with piperazine-containing compounds, a tiered screening approach is recommended. This allows for the efficient identification of promising lead compounds while minimizing resource expenditure.
Caption: A tiered approach to screening piperazine derivatives.
Part 1: Foundational Assays - Cytotoxicity and General Activity
A fundamental first step in characterizing any new chemical entity is to assess its general cytotoxicity. This provides a baseline understanding of the compound's effect on cell viability and helps to identify therapeutically relevant concentration ranges for subsequent assays.[6][7]
Protocol 1: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Plate a suitable cancer or normal cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.[9] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Typical Value |
| Cell Line | Human cervical cancer (HeLa) | N/A |
| Seeding Density | Cells per well | 8,000 |
| Compound Concentration | Range for IC50 determination | 0.1 - 100 µM |
| Incubation Time | Post-treatment | 48 hours |
| MTT Concentration | Final concentration | 0.5 mg/mL |
| Wavelength | Absorbance measurement | 570 nm |
Part 2: Target-Specific Assays for GPCR and Kinase Modulation
Many piperazine derivatives exhibit their pharmacological effects by modulating the activity of G protein-coupled receptors (GPCRs) or protein kinases.[3][10][11][12] Therefore, screening against these target classes is a logical next step.
Protocol 2: Fluorescence Polarization (FP) Assay for Receptor Binding
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[13][14] It is particularly well-suited for high-throughput screening to identify compounds that bind to a specific target protein.[10][15] The principle is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[14] When the tracer binds to a larger protein, its tumbling rate slows, resulting in an increase in the polarization of the emitted light.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a buffer suitable for the FP assay (e.g., 30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol).[13]
-
Dilute the purified target receptor and the fluorescently labeled ligand (tracer) in the FP buffer. The tracer concentration should be below the dissociation constant (Kd) of the receptor-ligand interaction.[16]
-
-
Assay Setup:
-
In a 384-well black plate, add the fluorescent tracer to all wells.
-
Add the test compounds at various concentrations.
-
Initiate the binding reaction by adding the target receptor.
-
Include controls: tracer only (for minimum polarization) and tracer with receptor but no compound (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).[17]
-
Data Acquisition: Measure fluorescence polarization using a plate reader equipped with polarizing filters.[17]
-
Data Analysis: Calculate the change in millipolarization (mP) units. Compounds that displace the tracer from the receptor will cause a decrease in mP. Determine the IC50 value for active compounds.
Caption: Principle of the Fluorescence Polarization competitive binding assay.
Protocol 3: In Vitro Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology.[18] A variety of assay formats are available to measure kinase activity and inhibition.[19][20][21][22] A common method involves measuring the production of ADP, a byproduct of the kinase reaction.
Methodology:
-
Reaction Setup:
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.[20] The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and add a detection reagent that couples ADP production to a measurable signal (e.g., fluorescence, luminescence, or color change).
-
For example, a coupled enzyme system can be used where ADP is converted to ATP and pyruvate, which is then measured fluorometrically.[21]
-
-
Data Acquisition: Read the signal on a microplate reader.
-
Data Analysis: The signal will be proportional to the amount of ADP produced. Inhibitors will result in a decreased signal. Calculate the percent inhibition for each compound and determine IC50 values for active hits.
| Parameter | Description | Typical Value |
| Kinase | e.g., Src, Abl | 1-10 nM |
| Substrate | Specific peptide | 1-10 µM |
| ATP | Concentration | 10-100 µM |
| Compound Concentration | Range for IC50 determination | 0.01 - 50 µM |
| Reaction Time | Kinase reaction | 60 minutes |
| Detection Method | ADP-Glo™, Z'-LYTE™ | N/A |
Part 3: Mechanistic Assays - Probing Protein-Protein Interactions
For lead compounds that show promising activity in target-specific assays, it is crucial to understand their mechanism of action at a molecular level. Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions (PPIs) in real-time.[23][24][25][26][27]
Protocol 4: FRET Assay for Protein-Protein Interaction
FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to a suitable acceptor fluorophore.[24] This energy transfer only occurs when the donor and acceptor are in close proximity (typically 1-10 nm), making it an excellent tool for monitoring the association or dissociation of two interacting proteins.[24][27]
Methodology:
-
Protein Labeling:
-
Genetically fuse the two interacting proteins of interest with a FRET donor (e.g., CFP or GFP) and a FRET acceptor (e.g., YFP or mCherry), respectively.
-
Alternatively, chemically label the purified proteins with suitable donor and acceptor dyes.
-
-
Assay Setup:
-
In a microplate, combine the donor-labeled protein and the acceptor-labeled protein in a suitable buffer.
-
Add the test compound at various concentrations.
-
-
Incubation: Incubate the mixture to allow the proteins to interact and for the test compound to exert its effect.
-
Data Acquisition:
-
Excite the donor fluorophore at its specific excitation wavelength.
-
Measure the emission intensity of both the donor and the acceptor fluorophores.[25]
-
-
Data Analysis:
-
An increase in the acceptor emission and a simultaneous decrease in the donor emission indicate that the two proteins are interacting.
-
Compounds that disrupt the PPI will lead to a decrease in the FRET signal (lower acceptor emission and higher donor emission).
-
Calculate the FRET efficiency or the ratio of acceptor to donor emission to quantify the effect of the compound.
-
Caption: The principle of a FRET-based assay for protein-protein interactions.
Conclusion and Assay Validation
The selection of appropriate biological screening assays is critical for the successful identification and development of novel therapeutic agents from a library of this compound derivatives. The protocols outlined in this guide provide a robust framework for a tiered screening cascade, from initial cytotoxicity assessment to detailed mechanistic studies.
It is imperative that each assay is rigorously validated to ensure the reliability and reproducibility of the data.[7][28][29][30] Key validation parameters include specificity, accuracy, precision, and robustness.[28][29] By employing a well-structured screening strategy and validated assays, researchers can efficiently navigate the complex process of drug discovery and identify promising new drug candidates.
References
-
In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved January 18, 2026, from [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved January 18, 2026, from [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved January 18, 2026, from [Link]
-
Fluorescence polarization (FP) assay. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]
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An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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Recent progress in assays for GPCR drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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Fluorescence Resonance Energy Transfer (FRET) Assay. (n.d.). Creative Biostructure. Retrieved January 18, 2026, from [Link]
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Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. (2021, March 15). JoVE. Retrieved January 18, 2026, from [Link]
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Photoswitching FRET to monitor protein–protein interactions. (2018, December 31). PNAS. Retrieved January 18, 2026, from [Link]
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Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved January 18, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved January 18, 2026, from [Link]
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Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved January 18, 2026, from [Link]
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Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 18, 2026, from [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015, November 15). PubMed. Retrieved January 18, 2026, from [Link]
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Piperazine. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved January 18, 2026, from [Link]
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Biological assay development and validation. (n.d.). SRI International. Retrieved January 18, 2026, from [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020, October 15). PubMed. Retrieved January 18, 2026, from [Link]
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USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. Retrieved January 18, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved January 18, 2026, from [Link]
-
The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio. Retrieved January 18, 2026, from [Link]
-
Virtual screening and biological evaluation of piperazine derivatives as human acetylcholinesterase inhibitors. (2013, October 28). PubMed. Retrieved January 18, 2026, from [Link]
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Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved January 18, 2026, from [Link]
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In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 18, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 18, 2026, from [Link]
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Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. (2020, December 10). Books. Retrieved January 18, 2026, from [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
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1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Recent developments in biological activities of indanones. (2017, September 29). PubMed. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Optimizing N-alkylation of "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide"
Technical Support Center: Optimizing N-Alkylation Reactions
Introduction
Welcome to the technical support center for optimizing the N-alkylation of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This key intermediate is frequently employed in the synthesis of various pharmaceutically active compounds, particularly atypical antipsychotics.[1][2] The piperazine moiety is a common scaffold in drug design, valued for its ability to influence physicochemical properties like solubility and basicity, which are critical for pharmacokinetic profiles.[3][4]
However, the N-alkylation of this specific reagent presents several challenges that can impact reaction efficiency, yield, and purity. This guide, presented in a practical question-and-answer format, is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting strategies and detailed protocols grounded in established chemical principles to help you navigate common experimental hurdles and achieve optimal results.
Troubleshooting Guide & Optimization Strategies
This section directly addresses the most common issues encountered during the N-alkylation of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone with a generic nucleophile (Nu-H), such as a secondary amine or a phenol.
Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is typically rooted in two primary areas: insufficient generation of the active nucleophile or inadequate reaction conditions.
Causality & Explanation:
Your starting material, "this compound," is a salt. The piperazine nitrogen is protonated, rendering it non-nucleophilic. Before it can react with your target nucleophile, it must be deprotonated to its free base form. Similarly, the nucleophile you are adding (e.g., another amine, a phenol) must be sufficiently nucleophilic to displace the bromide.
Troubleshooting Steps:
-
Insufficient Base: The most common error is using an insufficient amount of base. You need enough base to neutralize the hydrobromide salt of your starting material AND to deprotonate your nucleophile (or scavenge the proton generated during the reaction).
-
Solution: Use at least 2.0-2.5 equivalents of a suitable base. An inorganic base like potassium carbonate (K₂CO₃) is often a good starting point due to its low cost and ease of removal. For sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[5]
-
-
Incorrect Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction.
-
Solution: Polar aprotic solvents are generally preferred for Sₙ2 reactions. Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices. ACN is often preferred due to its lower boiling point, which simplifies removal during work-up.
-
-
Inadequate Temperature: N-alkylation reactions can be slow at room temperature, especially with less reactive nucleophiles.
-
Solution: Heat the reaction mixture. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.
-
Q2: My reaction is messy, and I'm observing multiple side products. How can I improve the selectivity?
Answer:
Side product formation is a frequent challenge in piperazine chemistry. The primary culprits are often over-alkylation, elimination, or reaction with the solvent.
Causality & Explanation:
The product of your desired reaction is a tertiary amine. This product can, in some cases, react with another molecule of the bromo-functionalized starting material to form a quaternary ammonium salt. This is a classic issue in the alkylation of amines.[6][7] Additionally, under strong basic conditions and heat, the bromoethyl group can undergo an E2 elimination to form a vinyl side product.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for side product formation.
Q3: The work-up is difficult, and I'm losing my product. What is the best way to isolate my N-alkylated piperazine derivative?
Answer:
Isolation issues with piperazine compounds are almost always related to their basicity and high polarity.
Causality & Explanation:
Your final product is basic due to the piperazine nitrogens. During an aqueous work-up, if the aqueous layer is acidic or even neutral, your product can become protonated. The resulting salt is often highly water-soluble, leading to its loss in the aqueous phase instead of partitioning into the organic layer.
Optimized Work-up & Purification Strategy:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature and dilute it with water.
-
Basification: This is the critical step. Adjust the pH of the aqueous layer to >10 using a 1-2M solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃). This ensures your product is in its free base form.
-
Extraction: Extract the aqueous layer multiple times (3x) with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The multiple extractions are necessary due to the polarity of the product.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can then be purified.
-
Column Chromatography: Use a silica gel column. To prevent peak tailing caused by the basic nitrogens interacting with acidic silica, it is highly recommended to add a small amount of a basic modifier like triethylamine (TEA) (0.5-1%) to your eluent system (e.g., DCM/Methanol + 1% TEA).[8]
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for achieving high purity.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for this reaction: K₂CO₃, Cs₂CO₃, or an organic base like DIPEA?
A1: The choice of base depends on your substrate's sensitivity and solubility.
-
K₂CO₃ (Potassium Carbonate): This is an excellent, cost-effective first choice for most applications. It is strong enough to deprotonate the necessary components but is generally not so harsh as to cause significant elimination.
-
Cs₂CO₃ (Cesium Carbonate): More expensive, but also more soluble and often more reactive. It can accelerate slow reactions but may also increase the rate of side reactions.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base. It is useful if your starting materials are sensitive to strong inorganic bases. As a liquid, it can also improve the homogeneity of the reaction.
Q2: Can I use a protic solvent like ethanol?
A2: It is generally not recommended. Protic solvents can solvate the nucleophile, reducing its reactivity. More importantly, they can compete as nucleophiles, potentially leading to the formation of ethoxy-ethylpiperazine side products, especially at higher temperatures. Stick to polar aprotic solvents like ACN, DMF, or acetone.[5]
Q3: How do I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 10% Methanol in DCM). Stain with potassium permanganate (KMnO₄), which is very effective for visualizing amines. For more precise monitoring, LC-MS is ideal as it provides both retention time and mass information, helping you identify products and byproducts as they form.
Q4: My starting material is a hydrobromide salt. Do I need to convert it to the free base before the reaction?
A4: No, it is not necessary and is often less efficient. Performing the reaction in situ by adding at least two equivalents of base is the standard and most practical approach. One equivalent neutralizes the HBr salt, and the second equivalent drives the alkylation reaction forward.
Optimized Experimental Protocol
This protocol provides a robust starting point for the N-alkylation of this compound with a generic secondary amine nucleophile (e.g., morpholine).
Caption: General experimental workflow.
Reagents & Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the nucleophile (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Stir the suspension and heat to 70 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 10% MeOH/DCM, stain with KMnO₄). The reaction is typically complete within 4-12 hours.
-
Work-up (A): Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.
-
Work-up (B): Dissolve the resulting residue in ethyl acetate. Wash with water, ensuring the aqueous layer is basic (pH > 10, adjust with Na₂CO₃ solution if necessary), followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure N-alkylated product.
Table 1: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Forcing) | Condition C (Mild) | Rationale & Expected Outcome |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.5 eq) | DIPEA (3.0 eq) | Cesium carbonate can accelerate slow reactions; DIPEA is used for base-sensitive substrates.[5] |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | Acetone | DMF's higher boiling point can drive sluggish reactions; Acetone is a milder alternative to ACN. |
| Temperature | 70 °C | 100 °C (with DMF) | 50 °C | Higher temperatures increase reaction rates but may also promote side product formation. |
| Concentration | 0.1 M | 0.5 M | 0.05 M | Higher concentration can increase rate, but lower concentration can sometimes improve selectivity. |
References
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. [Link]
- Method for preparing n-alkyl-piperazines. (2014).
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. [Link]
-
Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. [Link]
-
Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). PubMed. [Link]
- Purification of piperazine. (n.d.).
-
1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. (n.d.). PubChem. [Link]
-
Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). ACS Publications. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. (2025). ResearchGate. [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. [Link]
-
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. (n.d.). PubMed Central. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Publications. [Link]
-
Synthesis and Preliminary Pharmacological Evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as Novel Atypical Antipsychotic Agents. (n.d.). PubMed. [Link]
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- 2. Synthesis and preliminary pharmacological evaluation of N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides as novel atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Preventing Di-alkylation of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of di-alkylation when using "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" in nucleophilic substitution reactions. Our goal is to equip you with the foundational knowledge and practical protocols to favor the desired mono-alkylation product.
Understanding the Challenge: Mono- vs. Di-alkylation
The core issue arises from the structure of piperazine, a cyclic diamine. In "this compound," one nitrogen is acylated, which significantly reduces its nucleophilicity. The other nitrogen, part of the bromoethyl arm, is intended to be the reactive site for alkylating a target nucleophile. However, if the target nucleophile is a primary or secondary amine, a common side reaction is the undesired second alkylation, leading to a di-alkylated byproduct. This occurs because the initially formed mono-alkylated product is often still nucleophilic enough to react with another molecule of the bromoethyl piperazine reagent.[1]
Several factors influence the competition between mono- and di-alkylation:
-
Stoichiometry: The ratio of the alkylating agent to the nucleophile is a critical determinant.[1]
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants play a significant role.[1]
-
Basicity and Nucleophilicity: The relative basicity and nucleophilicity of the starting amine and the mono-alkylated product are key.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates.[1]
-
Steric Hindrance: The bulkiness of the reactants can favor mono-alkylation.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a significant amount of di-alkylated byproduct in my reaction. What is the most likely cause?
The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[4] The primary reasons for excessive di-alkylation are often related to stoichiometry and reaction conditions. Using a 1:1 ratio or an excess of "this compound" relative to your nucleophile significantly increases the probability of the mono-alkylated product reacting a second time.[1] Additionally, high reaction temperatures and prolonged reaction times can provide the necessary energy for this subsequent, often slower, alkylation to occur.[1][5]
Q2: How can I strategically adjust my reaction conditions to favor mono-alkylation?
Several key parameters can be modified to shift the reaction equilibrium towards the desired mono-alkylated product.
Stoichiometric Control
A common and effective method is to use a large excess of the nucleophile (your amine) relative to the alkylating agent ("this compound").[1] This statistically favors the reaction of the alkylating agent with an unreacted amine molecule over the mono-alkylated product.[1][4] A starting point is often a 5-10 fold excess of the amine.[4]
Controlled Addition of the Alkylating Agent
Slow, dropwise addition of a solution of "this compound" to a stirred solution of your amine can help maintain a low concentration of the alkylating agent throughout the reaction.[1] This minimizes the chance of a second alkylation event.
Temperature Management
Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[1][5] Running the reaction at 0 °C or even lower temperatures is a good starting point.
Choice of Base and Solvent
The hydrobromide salt of the reagent will neutralize one equivalent of the base. An additional equivalent of a non-nucleophilic base is typically required to scavenge the HBr generated during the alkylation.
-
Weaker Bases: Using a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often preferred over strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide.[1][5] Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting di-alkylation.[5]
-
Solvent Polarity: The choice of solvent can influence the relative reactivity of the species in the reaction.[1] Aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used. Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrate.
Q3: Are there any alternative strategies if the above methods are not sufficient?
For particularly challenging substrates where di-alkylation remains a persistent issue, more advanced strategies can be employed.
Protecting Group Strategy
If your nucleophile is a symmetric diamine, a more controlled approach involves using a mono-protected version of your starting material, such as a mono-Boc-protected amine.[6][7][8] This ensures that only one nitrogen is available for alkylation. The protecting group can then be removed in a subsequent step. This method offers the highest level of control but adds extra steps to your synthesis.
Reductive Amination
Instead of direct alkylation with a bromo-compound, reductive amination is an alternative C-N bond-forming reaction that can prevent over-alkylation.[8] This would involve reacting your amine with an aldehyde precursor to the desired piperazine side chain, followed by reduction with a reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8]
Q4: My mono-alkylated product seems to be staying in the aqueous phase during work-up. How can I improve its extraction?
The product of the reaction will be a tertiary amine, which can be protonated and therefore water-soluble, especially if the aqueous phase is acidic. To extract your product into an organic solvent, you need to ensure the aqueous phase is basic.
-
After quenching the reaction, add a saturated aqueous solution of a mild base like sodium bicarbonate or a more basic solution of sodium carbonate or sodium hydroxide to raise the pH to >9.
-
This will deprotonate the ammonium salt, making the free amine less water-soluble and more soluble in common organic extraction solvents like dichloromethane, ethyl acetate, or chloroform.
-
Perform multiple extractions to ensure complete recovery of your product.
Experimental Protocols & Data
Protocol 1: Mono-N-alkylation using Excess Nucleophile
This protocol describes a general method for the selective mono-N-alkylation of a primary amine using an excess of the amine.
Materials:
-
Primary amine (5-10 equivalents)
-
This compound (1 equivalent)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Acetonitrile (ACN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask, dissolve the primary amine (5-10 eq.) and potassium carbonate (2.5 eq.) in acetonitrile.
-
Stir the mixture at room temperature for 10-15 minutes.
-
In a separate flask, dissolve "this compound" (1 eq.) in a minimal amount of acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred amine solution over 30-60 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting alkylating agent is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up:
-
Dissolve the residue in DCM or EtOAc.
-
Wash with saturated aqueous NaHCO₃ solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purify the crude product by column chromatography.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | 5-10 eq. of nucleophile per 1 eq. of alkylating agent | Statistically favors reaction with unreacted nucleophile.[1][4] |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second, often slower, alkylation reaction.[1][5] |
| Base | Weak inorganic bases (e.g., K₂CO₃, NaHCO₃) | Minimizes deprotonation of the mono-alkylated product, reducing its nucleophilicity.[1][5] |
| Addition Method | Slow, dropwise addition of alkylating agent | Maintains a low concentration of the electrophile, disfavoring di-alkylation.[1][4] |
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism
The following diagram illustrates the desired mono-alkylation pathway and the competing di-alkylation side reaction.
Caption: Reaction pathways showing desired mono-alkylation and the di-alkylation side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot and optimize your reaction to minimize di-alkylation.
Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.
References
-
Popp, F. D., & McEwen, W. E. (1958). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 80(5), 1181–1184. [Link]
-
Varma, R. S., & Naicker, K. P. (1999). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters, 40(33), 6177-6180. [Link]
-
Wang, Y., et al. (2019). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2010). Monoalkylation of primary amines and N-sulfinylamides. The Journal of Organic Chemistry, 75(21), 7344-7347. [Link]
-
Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XX. Monoalkylation of Piperazine with Alkene Oxides. Journal of the American Chemical Society, 69(4), 854–855. [Link]
-
Miller, J. F., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(10), 833–838. [Link]
-
Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]
- Morren, H. (1960). Process for the N-monoalkylation of piperazine.
-
O'Brien, P. (2002). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Bull, J. A., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(21), 13323–13336. [Link]
-
Magalhães, J. F., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1308-1317. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(46), 15044–15045. [Link]
-
Clayden, J., & Moran, W. J. (2005). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 10(1), 1-13. [Link]
-
Barata-Vallejo, S., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. The Journal of Organic Chemistry, 83(15), 8264–8275. [Link]
-
Zong, Y., et al. (2022). Piperazine concentration-driven effect fabricated NF membrane with ambidextrous selectivity for SO42−/Cl− and Mg2+/Na+: Mechanism and efficient water purification. Separation and Purification Technology, 286, 120485. [Link]
-
Chen, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. [Link]
-
Yang, Y., et al. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. International Journal of Proteomics, 2012, 375286. [Link]
-
Eder, E., et al. (1991). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 250(1-2), 157-168. [Link]
-
Li, Y., et al. (2007). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3308. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]
-
Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. [Link]
-
Trogler, W. C., & Am-I, Li. (2007). Alkylation of Inorganic Oxo Compounds and Insights on Preventing DNA Damage. Inorganic Chemistry, 46(16), 6373-6380. [Link]
-
Liu, Y., et al. (2018). Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites. RSC Advances, 8(40), 22695-22703. [Link]
Sources
Technical Support Center: Reaction Condition Optimization for 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Welcome to the technical support center for the synthesis and optimization of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related piperazine derivatives. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone, and what are the key challenges?
The most prevalent method for synthesizing the target compound is through the N-alkylation of 1-(piperazin-1-yl)ethanone (acetylpiperazine) with a suitable two-carbon electrophile, typically 1,2-dibromoethane. The acetyl group on one of the piperazine nitrogens deactivates it, directing the alkylation to the other, more nucleophilic secondary amine.
The primary challenges in this synthesis are:
-
Controlling Selectivity: Avoiding di-alkylation, where the alkylating agent reacts with both nitrogens of a piperazine molecule, is crucial.[1] In this specific synthesis, the acetyl group largely prevents this, but the formation of a quaternary ammonium salt by double alkylation on the same nitrogen can be a concern.[2]
-
Side Reactions: The bromoethyl group can undergo elimination reactions to form vinyl derivatives, especially in the presence of a strong base.
-
Product Isolation and Purification: The product is often obtained as a hydrobromide salt, which can influence its solubility and purification strategy.[3]
Q2: I am observing a low yield of my desired product. What are the likely causes and how can I address them?
Low conversion rates can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Reactivity: Ensure your starting materials are of high purity. The alkylating agent, 1,2-dibromoethane, should be fresh and free from decomposition products.
-
Inappropriate Base: The choice of base is critical. It serves to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[4] If the base is too weak, the reaction may stall. If it is too strong, it can promote side reactions like elimination.[5]
-
Suboptimal Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Moisture Contamination: Many reagents used in N-alkylation are sensitive to moisture.[6] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am struggling with the formation of multiple products, particularly a suspected di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Even with the deactivating acetyl group, strategies to favor mono-alkylation are good practice.
-
Stoichiometry Control: Using a slight excess of the piperazine starting material relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the 1,2-dibromoethane dropwise to the reaction mixture helps to maintain its low concentration, reducing the likelihood of a second alkylation event.[1][7]
-
Lower Reaction Temperature: Reducing the reaction temperature can often increase selectivity, as the activation energy for the second alkylation is typically higher.[1]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific problems you might encounter during the synthesis of this compound.
Problem 1: Significant Amount of Unreacted Starting Material (1-Acetylpiperazine)
If you observe a large amount of your starting piperazine derivative remaining after the reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of a Polar Impurity, Insoluble in Organic Solvents
This often indicates the formation of a quaternary ammonium salt, where the second nitrogen of the mono-alkylated product attacks another molecule of the bromo-intermediate, or where double alkylation occurs on the same nitrogen.
Decision Tree for Addressing Side Product Formation
Caption: Decision tree for addressing side product formation.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
1-Acetylpiperazine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-acetylpiperazine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Reagent Addition: Add 1,2-dibromoethane (1.1 eq.) dropwise to the stirring mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Remove the acetonitrile from the filtrate under reduced pressure.
-
Purification: The crude product can often be precipitated as the hydrobromide salt by dissolving the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and adding diethyl ether until the solution becomes turbid. The resulting solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Data Summary Table
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a stronger, non-nucleophilic base suitable for this reaction.[2] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) | Acetonitrile has a higher boiling point, allowing for higher reaction temperatures, and is a good solvent for this type of SN2 reaction.[2] |
| Temperature | Room Temperature | 80°C (Reflux) | Increased temperature enhances the reaction rate, leading to higher conversion.[1] |
| Addition of Alkylating Agent | All at once | Dropwise over 30 min | Slow addition minimizes the instantaneous concentration of the electrophile, reducing side reactions.[1][7] |
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine.
- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- CymitQuimica. (n.d.). CAS 1048664-14-7: Ethanone, 1-[4-(2-bromoethyl)-.
- BenchChem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1048664-14-7: Ethanone, 1-[4-(2-bromoethyl)-1-piperazi… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide Reactions
Welcome to the technical support center for the purification of reaction products derived from 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules, particularly arylpiperazine derivatives.[1][2] The primary reaction pathway involves the N-alkylation of various nucleophiles with the bromoethyl moiety of the piperazine ring. While the synthesis may appear straightforward, the purification of the resulting products often presents challenges due to the inherent properties of the piperazine scaffold, such as high polarity and basicity, which can lead to difficulties in crystallization and chromatographic separation.[3]
This guide provides a structured approach to overcoming these challenges through a question-and-answer format, detailed troubleshooting protocols, and illustrative workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: The impurity profile of your reaction will depend on the specific nucleophile and reaction conditions used. However, some common impurities to anticipate include:
-
Unreacted Starting Material: Residual this compound.
-
Over-alkylation Products: If your nucleophile has multiple reactive sites, or if the product itself can be further alkylated, you may observe di- or poly-alkylated species.
-
Hydrolysis Products: The bromoethyl group can undergo hydrolysis to the corresponding hydroxyethyl derivative, particularly if water is present in the reaction mixture.
-
Elimination Byproducts: Under basic conditions, elimination of HBr can occur to form the corresponding vinylpiperazine derivative.
-
Solvent Adducts: Depending on the solvent and conditions, solvent molecules may react with the starting material or product.
Q2: My product is a thick oil and will not crystallize. What are my options?
A2: Oily products are a common challenge with piperazine derivatives. Here are several strategies to consider:
-
Salt Formation: Convert the basic piperazine product into a salt. The resulting ionic compound is often a crystalline solid that is more amenable to purification by recrystallization. Common acids for this purpose include hydrochloric acid, hydrobromic acid, and organic acids like acetic or fumaric acid.[4]
-
Column Chromatography: This is a powerful technique for purifying oils. However, the basicity of piperazine derivatives can lead to "tailing" on standard silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.
-
Solvent Trituration: This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can be an effective method for removing less polar impurities.
Q3: I'm observing significant tailing of my product on the TLC plate and during column chromatography. How can I improve the separation?
A3: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. Here are some effective solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.5-2% (v/v) of TEA to your mobile phase is a widely used and effective strategy. The TEA will compete with your product for the active sites on the silica gel, leading to a more symmetrical peak shape.
-
Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 2 M) can be used as a component of the mobile phase.
-
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a deactivated silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product after Recrystallization | - The product is too soluble in the chosen solvent. - Incomplete precipitation. - Co-precipitation of impurities. | - Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5] - After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[6] - If impurities are of similar polarity, multiple recrystallizations may be necessary. Alternatively, consider a preliminary purification by column chromatography. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. | - Choose a lower-boiling point solvent. - Use a larger volume of solvent to ensure the product remains in solution at elevated temperatures. Add a small amount of a co-solvent in which the product is more soluble. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Column overloading. - Tailing of the product peak (see FAQ). | - Optimize the mobile phase using Thin Layer Chromatography (TTC). Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution from a less polar to a more polar solvent system can often improve separation.[7] - Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. - Add a basic modifier like triethylamine to the eluent. |
| Multiple Spots on TLC After Purification | - Incomplete purification. - Decomposition of the product on the silica gel plate. | - Re-purify the product using a different method (e.g., recrystallization if chromatography was used initially, or vice-versa). - Some sensitive compounds can degrade on acidic silica gel. Consider using neutral alumina plates for TLC analysis or deactivating the silica plate by briefly dipping it in a solution of triethylamine in the developing solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol provides a general guideline for the purification of a solid product obtained from a reaction with this compound. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude reaction product
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexanes)[5][8]
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for arylpiperazine derivatives include ethanol, ethanol/water, and ethyl acetate/hexanes.[5][9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the product is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for the purification of oily or solid products that are difficult to crystallize.
Materials:
-
Crude reaction product
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
-
Triethylamine (TEA) (optional)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for your separation using TLC. Add a small amount of TEA (e.g., 1%) to the developing solvent to check for improvements in spot shape. Aim for an Rf of ~0.3 for your product.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. If you are using a gradient, start with a less polar solvent system and gradually increase the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
Sources
- 1. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" synthesis
Welcome to the technical support center for the synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. As your dedicated scientific resource, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the synthetic workflow. We will delve into the causality behind each step, from starting material selection to final product isolation, ensuring that every protocol is a self-validating system.
Diagram of Overall Synthetic Workflow
The synthesis of the target compound is typically achieved in a three-step sequence: selective mono-N-acetylation of piperazine, N-alkylation with 1,2-dibromoethane, and finally, formation of the hydrobromide salt.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues in Mono-N-Acetylation of Piperazine
Question 1: My initial acetylation step results in a low yield of 1-acetylpiperazine and a significant amount of 1,4-diacetylpiperazine. What is causing this and how can I improve selectivity?
Answer: This is a classic selectivity challenge in piperazine chemistry. Both nitrogen atoms are nucleophilic, but the second acetylation is generally slower than the first. However, under suboptimal conditions, the di-acetylated byproduct can easily become the major product.
Causality: The primary factor is the relative concentration and reactivity of the nucleophiles present. Once the first nitrogen is acetylated, the electron-withdrawing nature of the acetyl group decreases the nucleophilicity of the second nitrogen, making it less reactive. However, if local concentrations of the acetylating agent are high, or if the reaction conditions are too harsh, this difference in reactivity is insufficient to prevent the second reaction.
Troubleshooting Strategies:
-
Control Stoichiometry and Addition: The most straightforward method to favor mono-acetylation is to use a large excess of piperazine relative to the acetylating agent. This statistically ensures the acetylating agent is more likely to react with an unreacted piperazine molecule.[1]
-
Slow Addition at Low Temperature: Add the acetylating agent (e.g., acetic anhydride) dropwise to a cooled solution (0-5 °C) of piperazine. This maintains a low concentration of the electrophile and allows the more nucleophilic primary amine to react preferentially.
-
Mono-Protonation Strategy: A more elegant approach is to deactivate one nitrogen atom by converting it into a non-nucleophilic salt.[2] By adding one equivalent of a strong acid (like HCl or HBr), you form the piperazin-1-ium salt. The remaining free nitrogen can then be selectively acetylated.
Protocol 1: Selective Mono-Acetylation via Mono-Protonation
-
In a round-bottom flask, dissolve piperazine (1.0 eq) in a suitable solvent (e.g., water or a polar aprotic solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add one equivalent of concentrated hydrobromic acid (HBr) dropwise while monitoring the internal temperature.
-
In a separate funnel, prepare your acetylating agent (e.g., acetic anhydride, 1.05 eq).
-
Add the acetylating agent dropwise to the piperazin-1-ium hydrobromide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully basify the reaction mixture with a strong base (e.g., NaOH solution) to pH >12 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
| Parameter | Recommendation | Rationale |
| Piperazine:Acid Ratio | 1 : 1 | Deactivates one nitrogen, preventing di-substitution. |
| Temperature | 0-10 °C | Slows the reaction rate, enhancing selectivity. |
| Solvent | Water, Acetonitrile | Good solubility for the piperazine salt. |
| Workup | Basification & Extraction | Converts the product salt to the free base for extraction. |
Category 2: Issues in N-Alkylation with 1,2-Dibromoethane
Question 2: The alkylation of 1-acetylpiperazine is sluggish, or I am observing a significant amount of a high-molecular-weight byproduct. What is happening?
Answer: This step is prone to two main issues: incomplete reaction and the formation of a dimeric byproduct. The high-molecular-weight impurity is likely the N,N'-bis(2-(4-acetylpiperazin-1-yl)ethyl)piperazine, formed when one molecule of 1-acetylpiperazine reacts with both ends of the 1,2-dibromoethane.
Causality: 1,2-dibromoethane is a bifunctional electrophile. While the second bromine is less reactive after the first substitution, it can still be displaced by another nucleophile. If the concentration of the nucleophile (1-acetylpiperazine) is high relative to the alkylating agent, this dimerization becomes a significant competing pathway.[3]
Troubleshooting Strategies:
-
Reverse Stoichiometry: Use a large excess of 1,2-dibromoethane (e.g., 5-10 equivalents). This ensures that the mono-alkylated intermediate is statistically more likely to be present in a solution rich in the electrophile, minimizing its chance of reacting with another molecule of 1-acetylpiperazine.
-
Controlled Temperature and Time: While heating is necessary to drive the reaction, excessive temperatures or prolonged reaction times can promote side reactions. Monitor the reaction closely by TLC or GC-MS and stop when the starting material is consumed.
-
Choice of Base and Solvent: A non-nucleophilic base (e.g., K₂CO₃ or DBU) is often required to scavenge the HBr formed during the reaction. The choice of solvent is also critical; a polar aprotic solvent like acetonitrile or DMF is typically effective.
Protocol 2: Optimized N-Alkylation to Minimize Dimerization
-
To a flask containing 1-acetylpiperazine (1.0 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.5 eq), add a polar aprotic solvent (e.g., acetonitrile).
-
Add a large excess of 1,2-dibromoethane (5-10 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress every 4-6 hours using TLC or GC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent.
-
The crude residue can then be purified by column chromatography or taken directly to the salt formation step if sufficiently pure.
Caption: Competing pathways in the N-alkylation step.
Category 3: Issues in Purification and Salt Formation
Question 3: My final product is an oil or a sticky solid, and I'm struggling to isolate a clean, crystalline hydrobromide salt. What purification and crystallization techniques are recommended?
Answer: The inability to obtain a crystalline solid often points to impurities interfering with the crystal lattice formation or using a suboptimal solvent system for precipitation. The hydrobromide salt formation is an acid-base reaction and requires careful control.[4]
Causality: The free base of your product is likely an oil or a low-melting solid. Converting it to a salt increases the melting point and often induces crystallization. However, residual starting materials, side products (like the dimer), or excess HBr can act as impurities, leading to oils or amorphous solids.
Troubleshooting Strategies:
-
Purify the Free Base First: Before attempting salt formation, ensure the free base is as pure as possible. Column chromatography on silica gel is often effective. A gradient elution from ethyl acetate to ethyl acetate/methanol with a small amount of triethylamine can be used.
-
Correct Stoichiometry of HBr: Use a stoichiometric amount (1.0 eq) of HBr. A large excess can lead to the formation of a di-hydrobromide salt or other impurities. You can use a standardized solution of HBr in a solvent like isopropanol or acetic acid.[5]
-
Optimal Crystallization Solvent System: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrobromide salt is not. Common choices include isopropanol (IPA), ethanol, or mixtures like acetone/IPA or ethyl acetate/hexane.
Protocol 3: Purification and Hydrobromide Salt Formation
-
Purify the crude free base product from Step 2 via flash column chromatography.
-
Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent (e.g., anhydrous isopropanol).
-
Slowly add a solution of 48% aqueous HBr (1.0 eq) or a standardized solution of HBr in IPA dropwise with vigorous stirring.
-
The hydrobromide salt should precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold precipitation solvent, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.
-
Dry the crystalline product under vacuum to a constant weight.
| Problem | Potential Cause | Recommended Solution |
| Oily Product | Presence of impurities | Purify free base by column chromatography before salt formation. |
| No Precipitation | Incorrect solvent choice | Screen different anti-solvents (e.g., ether, hexane, acetone). |
| Sticky Solid | Excess HBr or water | Use stoichiometric HBr; use anhydrous solvents. |
| Low Recovery | Product is partially soluble | Cool the slurry for a longer period before filtration; minimize washing volume. |
Troubleshooting Logic Diagram
If you are experiencing low yields, follow this diagnostic workflow to identify the potential root cause.
Caption: A logical workflow for troubleshooting low yields.
References
-
Riley, S. W., & Mach, R. H. (2016). A Practical, Kilogram-Scale Synthesis of Functionalized Piperazines. Organic Letters, 18(19), 5272–5275. Available at: [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (1984). 2-(2-Bromoethyl)-1,3-dioxane. Organic Syntheses, 62, 11. Available at: [Link]
- Google Patents. (2001). Method for producing N-acetylhomopiperazines. JP2001106676A.
-
Nielsen, S. F., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2020). Synthesis of piperazines. Available at: [Link]
-
Khan, I., & Ali, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
PrepChem. (2023). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Available at: [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. Available at: [Link]
-
Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Available at: [Link]
-
Alonso, D. A., et al. (2005). Reaction of 1,2-dibromoethane with primary amines: formation of N,N′-disubstituted ethylenediamines and homologous polyamines. ResearchGate. Available at: [Link]
-
Reddit Chemistry Community. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp. Available at: [Link]
-
PubChem. Compound Summary for 1-Acetylpiperazine. National Center for Biotechnology Information. Available at: [Link]
Sources
Technical Support Center: Improving Reaction Selectivity with 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the selectivity and success of your reactions utilizing "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide." Our focus is to move beyond simple procedural steps and provide a deep understanding of the causality behind experimental choices, ensuring the development of robust and reproducible protocols.
Introduction: Understanding the Reagent's Reactivity
This compound is a valuable building block in medicinal chemistry, often used to introduce an N-acetylpiperazinylethyl moiety onto a target molecule. The molecule's structure, however, presents inherent challenges to reaction selectivity. The primary reactive site is the terminal bromine on the ethyl group, which is susceptible to nucleophilic substitution. However, the piperazine nitrogens and the acetyl group influence the overall reactivity, and the hydrobromide salt form necessitates specific reaction conditions.
The key to improving selectivity is to favor the desired SN2 reaction with your nucleophile while minimizing common side reactions. This guide is structured to help you diagnose and solve problems you may encounter during your experiments.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Issue 1: Low Yield of the Desired N-Alkylated Product
Question: I am reacting this compound with my secondary amine, but I'm getting a very low yield of my target compound. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common problem that can often be traced back to the initial reaction setup. The hydrobromide salt form of the starting material means the piperazine nitrogen is protonated, rendering it non-nucleophilic but also influencing the overall reaction environment. To achieve a successful reaction, you must first ensure the generation of the free base form of your nucleophile and manage the reaction conditions to favor the desired substitution.
Here are the primary factors to investigate:
-
Inadequate Basicity: The hydrobromide salt requires at least one equivalent of base to be neutralized. Furthermore, your nucleophile (in this case, a secondary amine) also needs to be in its free base form to be reactive. If you are using the salt form of your amine, you will need additional base.
-
Expert Insight: The choice of base is critical. A strong, non-nucleophilic base like Diisopropylethylamine (DIPEA) is often a good choice as it will not compete with your desired nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1]
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Expert Insight: Polar aprotic solvents such as Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.[2]
-
-
Reaction Temperature and Time: SN2 reactions are sensitive to temperature.
-
Expert Insight: Insufficient heat may lead to a sluggish reaction. Conversely, excessive heat can promote side reactions. A good starting point is to run the reaction at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[3]
-
Issue 2: Formation of an Intramolecular Cyclization Byproduct
Question: I've isolated a major byproduct with a mass that corresponds to the starting material minus HBr. What is this, and how can I prevent its formation?
Answer: This is a classic side reaction for this type of molecule. The piperazine nitrogen can act as an internal nucleophile, attacking the bromoethyl group to form a bicyclic quaternary ammonium salt, known as a piperazinium species. This is an intramolecular SN2 reaction.
To mitigate this side reaction, you need to create conditions that favor the intermolecular reaction with your desired nucleophile over the intramolecular cyclization.
-
Increase Nucleophile Concentration: By using a slight excess (1.2-1.5 equivalents) of your external nucleophile, you can statistically favor the intermolecular pathway.
-
Control the Basicity: The presence of a base is necessary to deprotonate the hydrobromide salt. However, the free piperazine nitrogen of the reactant is also a nucleophile. Adding the base slowly at a lower temperature can help to control its concentration and reduce the rate of the intramolecular reaction.
-
Slow Addition of the Alkylating Agent: If your experimental setup allows, dissolving your nucleophile and base first and then slowly adding a solution of the 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone (as the free base, if pre-neutralized) can maintain a low concentration of the alkylating agent, further favoring the reaction with the more abundant external nucleophile.
Workflow for Minimizing Intramolecular Cyclization:
Caption: Logic diagram for troubleshooting intramolecular cyclization.
Issue 3: Formation of an Elimination Byproduct
Question: My mass spectrometry results show a peak corresponding to the loss of HBr from my starting material, leading to a vinylpiperazine derivative. How can I avoid this elimination reaction?
Answer: This is an E2 elimination reaction, which competes with the desired SN2 substitution. It is promoted by strong, sterically hindered bases and higher temperatures. The protons on the carbon adjacent to the bromine are acidic enough to be removed by a strong base, leading to the formation of a double bond and the elimination of bromide.
To favor substitution over elimination:
-
Use a Weaker, Less Hindered Base: Switch from strong bases like sodium tert-butoxide to milder bases such as potassium carbonate (K₂CO₃) or DIPEA.[3] These are generally sufficient to neutralize the hydrobromide and facilitate the SN2 reaction without promoting elimination.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will therefore decrease the rate of elimination more significantly than the rate of substitution.[3]
-
Choose an Appropriate Solvent: Protic solvents can solvate the base and reduce its effective strength, which can help to suppress elimination. However, this may also slow down the desired SN2 reaction. A polar aprotic solvent is usually the best choice, with careful selection of the base.
Parameter Comparison for SN2 vs. E2:
| Parameter | Favors SN2 (Desired) | Favors E2 (Side Reaction) |
|---|---|---|
| Base | Weaker, non-nucleophilic (e.g., K₂CO₃, DIPEA) | Strong, sterically hindered (e.g., t-BuOK) |
| Temperature | Lower to moderate (RT to 80 °C) | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, MeCN) | Varies, but base strength is key |
Frequently Asked Questions (FAQs)
Q1: Do I need to use a base if my nucleophile is already a free base? A1: Yes. The starting material, this compound, is a salt. You need at least one equivalent of base to neutralize the hydrobromide and generate the reactive, free piperazine form of the alkylating agent. Any additional base is then used to ensure your nucleophile remains in its deprotonated, reactive state.
Q2: The acetyl group on the piperazine ring seems to be deactivating. Does this affect the reaction? A2: Yes, and this is a key feature of the molecule's design. The acetyl group is an electron-withdrawing group, which significantly reduces the nucleophilicity of the nitrogen atom to which it is attached (N1). This effectively "protects" this nitrogen from participating in side reactions, such as attacking another molecule of the alkylating agent. This inherent selectivity is a primary reason for using this reagent over a simple N-(2-bromoethyl)piperazine.[4]
Q3: Can I use this reagent to alkylate phenols or thiols? A3: Absolutely. The principles are the same. For a phenol or thiol, you would use a suitable base (like K₂CO₃ or Cs₂CO₃) to deprotonate the hydroxyl or thiol group to form the corresponding phenoxide or thiolate, which are excellent nucleophiles for the SN2 reaction.
Q4: What is a good general-purpose starting protocol? A4: A robust starting point is to use a slight excess of your nucleophile, a suitable base, and a polar aprotic solvent.
Experimental Protocol: General N-Alkylation Procedure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Stability issues of "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" in solution
Welcome to the technical support guide for 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone hydrobromide. This document is intended for researchers, scientists, and drug development professionals who are using this versatile chemical intermediate. Due to the reactive nature of the 2-bromoethyl moiety, users may encounter stability issues in solution. This guide provides an in-depth analysis of potential degradation pathways, best practices for handling and storage, and troubleshooting protocols to ensure the success of your experiments.
It is important to note that specific stability data for this compound is not widely published, and it is often sold by suppliers on an "as-is" basis without extensive analytical characterization[1]. The information herein is based on established principles of organic chemistry and data from analogous structures. We strongly recommend that users perform their own stability assessments under their specific experimental conditions.
Understanding the Inherent Instability
The chemical structure of this compound contains a primary alkyl bromide attached to a piperazine ring. This combination presents two primary, competing degradation pathways in solution, especially under neutral to basic conditions: hydrolysis and intramolecular cyclization .
Potential Degradation Pathways
The primary routes of degradation are nucleophilic substitution by water (hydrolysis) and an internal rearrangement to form a reactive intermediate.
Caption: Potential degradation pathways of the target compound.
-
Hydrolysis: The carbon-bromine bond is susceptible to cleavage by water, a process known as hydrolysis, which results in the formation of the corresponding alcohol, 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone. The rate of this reaction is influenced by pH and temperature[2][3].
-
Intramolecular Cyclization: The nitrogen atom on the piperazine ring can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This leads to the formation of a highly reactive, positively charged three-membered ring known as an aziridinium ion. This intermediate can then be rapidly attacked by any nucleophile present in the solution, including water, buffer components, or other reagents, leading to a variety of potential byproducts. This pathway is highly dependent on the nucleophilicity of the piperazine nitrogen, which is significantly reduced at low pH due to protonation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound?
For short-term use, we recommend preparing fresh solutions in high-purity, anhydrous aprotic solvents such as DMSO or DMF. For aqueous applications, prepare solutions in an acidic buffer (pH < 5) to minimize degradation. Avoid preparing stock solutions in neutral or basic aqueous buffers (e.g., PBS pH 7.4) for long-term storage.
Q2: How should I store stock solutions?
Stock solutions, especially in aprotic solvents, should be stored at -20°C or -80°C and protected from moisture. Use vials with tight-fitting caps. For aqueous solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C. Minimize freeze-thaw cycles.
Q3: At what pH is the compound most stable?
The hydrobromide salt form indicates that the compound is most stable in acidic conditions (pH < 5). The protonation of the piperazine nitrogens reduces their nucleophilicity, thereby suppressing the intramolecular cyclization pathway[4].
Q4: What are the likely degradation products I might see?
The primary degradation product from hydrolysis is 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone. Products resulting from the intramolecular cyclization pathway can be more complex, depending on the nucleophiles present in your reaction mixture.
Q5: Can I heat the solution to help it dissolve?
Gentle warming (e.g., 37°C for a short period) may be acceptable, but prolonged heating is strongly discouraged as it will accelerate both hydrolysis and intramolecular cyclization. Use sonication in a room temperature water bath as a safer alternative.
Troubleshooting Guide
This section addresses common issues that may be related to the instability of the compound.
Problem 1: Low or Inconsistent Reaction Yields
-
Possible Cause: The compound may have degraded in your stock solution or under your reaction conditions. The actual concentration of the active reagent is lower than calculated.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the reagent immediately before use.
-
Verify pH: If your reaction is in an aqueous medium, ensure the pH is acidic, if compatible with your experimental design. If the reaction must be run at neutral or high pH, add the reagent last and minimize the reaction time.
-
Control Temperature: Run reactions at the lowest feasible temperature.
-
Purity Check: Before use, you can run a quick purity check of your solid material or a freshly prepared solution using HPLC or LC-MS to ensure its integrity.
-
Problem 2: Appearance of Unknown Peaks in Analytical Data (HPLC, LC-MS)
-
Possible Cause: These peaks likely correspond to degradation products.
-
Troubleshooting Steps:
-
Analyze a "Time Zero" Sample: Prepare a solution of the compound in your reaction buffer/solvent and immediately inject it into your analytical system. This will serve as your baseline.
-
Incubate and Re-analyze: Incubate the solution under your experimental conditions (time, temperature, pH) and re-analyze at various time points. The appearance and growth of new peaks will confirm instability.
-
Characterize Degradants: If you have access to mass spectrometry, determine the mass of the new peaks. A mass corresponding to the replacement of Br with OH is indicative of hydrolysis.
-
Problem 3: Solution Changes Appearance Over Time (e.g., Color Change, Precipitation)
-
Possible Cause: Degradation can lead to the formation of less soluble byproducts or polymeric materials.
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The degradation products may not be soluble in the chosen solvent. Consider using a more polar solvent or a solvent mixture if precipitation is observed.
-
Lower Concentration: Working with more dilute solutions can sometimes prevent the precipitation of less soluble degradation products.
-
Confirm Identity of Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR, MS) to confirm its identity, which can provide valuable information about the degradation pathway.
-
Experimental Protocol: Assessing Solution Stability via HPLC-UV
This protocol provides a framework for quantitatively assessing the stability of this compound in a specific solvent or buffer system.
Objective
To determine the degradation rate of the compound over time under defined conditions by monitoring the decrease in the peak area of the parent compound.
Materials
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, water, buffer)
-
HPLC system with a UV detector and a C18 column
Workflow for Stability Assessment
Caption: Experimental workflow for a time-course stability study.
Step-by-Step Methodology
-
Method Development:
-
Develop an HPLC method that provides good separation of the parent compound from any potential impurities or degradants. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Determine the UV maximum absorbance (λmax) for the parent compound to ensure maximum sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at a high concentration (e.g., 10 mg/mL) in an appropriate solvent like acetonitrile.
-
Prepare your test solution by diluting the stock solution to a final concentration of ~100 µg/mL in the buffer or solvent system you wish to evaluate (e.g., PBS pH 7.4, acidic buffer pH 4.5, cell culture media).
-
-
Time-Course Analysis:
-
Time Zero (T0): Immediately after preparing the test solution, inject it into the HPLC system. Record the peak area of the parent compound. This is your 100% reference value.
-
Incubation: Place the vial containing the test solution under the desired storage/experimental conditions (e.g., room temperature, 37°C).
-
Subsequent Time Points: Inject the same volume of the test solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 peak area.
-
Plot the percentage of remaining compound versus time. This will give you a visual representation of the stability under your test conditions.
-
Data Interpretation
| Stability Classification | % Parent Compound Remaining after 24 hours | Recommendation |
| Highly Stable | > 95% | Solution is suitable for use within this timeframe. |
| Moderately Stable | 80 - 95% | Prepare solutions fresh and use within a few hours. |
| Unstable | < 80% | Prepare solutions immediately before use. Consider alternative solvents or pH conditions. |
References
-
Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. Coll. Vol. 2, p.95 (1943); Vol. 15, p.14 (1935). [Link]
-
ResearchGate. Cu(II)-catalyzed intramolecular oxidative cyclization. [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. [Link]
-
PubChem. 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane | Feature. [Link]
-
PubChem. 2-Bromoethylamine hydrobromide. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. A Lewis acid initiated intramolecular cyclization of benzylidene acetal with an azide functional group: novel synthesis of oxazolines and oxazines. Chemical Communications. [Link]
-
Organic Syntheses. 2-(2-BROMOETHYL)-1,3-DIOXANE. Coll. Vol. 6, p.178 (1988); Vol. 56, p.25 (1977). [Link]
-
Crossref. N,N-Bond Formation in Intramolecular Cobalt-Catalyzed [2+2+2] Cyclizations of Alkynyl-Linked Bisnitriles, and the Preparation of Annulated Pyridazines. [Link]
Sources
Technical Support Center: Work-up Procedures for "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide" Reactions
Welcome to the technical support guide for the synthesis and purification of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the work-up of this important synthetic intermediate.
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the isolation and purification of the target compound. The synthesis, typically involving the N-alkylation of 1-acetylpiperazine with an excess of 1,2-dibromoethane, presents several challenges that can be mitigated with a robust work-up protocol.
Question: My final product yield is very low. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several factors, from the reaction itself to losses during work-up.
Probable Causes & Solutions:
-
Incomplete Reaction: The alkylation can be sluggish. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature.
-
Side Reactions: The most common side reaction is the di-alkylation of piperazine, where two molecules of 1-acetylpiperazine are linked by an ethylene bridge.[1] To minimize this, ensure a significant excess of 1,2-dibromoethane is used. Slow, dropwise addition of the alkylating agent can also favor the desired mono-alkylation.[1]
-
Product Loss During Extraction: The hydrobromide salt of your product is highly water-soluble.[2][3] Attempting to extract the product from an acidic aqueous phase into an organic solvent will be ineffective. The work-up must include a carefully controlled basification step to generate the free base for extraction.
-
Emulsion Formation: During the basic extraction, emulsions can form, trapping the product between the aqueous and organic layers. To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.
Scientist's Insight: The key is controlling the nucleophilicity. The reaction starts with 1-acetylpiperazine, which is moderately nucleophilic. The product, 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone, is also a nucleophile and can react with another molecule of starting material or itself, leading to byproducts. Using an excess of the electrophile (1,2-dibromoethane) statistically favors the desired reaction.
Question: After quenching the reaction, I have a sticky oil or gum instead of a solid precipitate. How should I proceed?
Answer:
Obtaining an oily crude product is common, especially if impurities are present that inhibit crystallization.
Probable Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials, di-alkylated byproducts, and residual solvent can act as eutectic contaminants, lowering the melting point of the crude product.
-
Incorrect pH: If the product is not fully protonated as the hydrobromide salt, it may remain as the free base, which is often an oil at room temperature.
Recommended Protocol for Oily Products:
-
Isolate the Crude Base: After the initial reaction quench, perform a liquid-liquid extraction. Basify the aqueous layer to pH 11-12 with a suitable base (e.g., 2M NaOH) and extract the free base of the product into an organic solvent like dichloromethane (DCM) or chloroform.[2][4]
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.[4][5]
-
Convert to Hydrobromide Salt: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a solution of HBr in acetic acid or gaseous HBr dropwise until the solution is acidic and precipitation is complete.[6]
-
Isolate and Wash: Collect the resulting solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove non-polar impurities, and dry under vacuum.
Question: My product is contaminated with a di-substituted byproduct. How can I remove it?
Answer:
The formation of N,N'-ethylenebis(4-acetylpiperazine) is a significant competing reaction.[1] Separating this symmetrical byproduct from the desired mono-alkylated product is crucial.
Purification Strategies:
-
Column Chromatography: Purifying the crude product via silica gel column chromatography is a highly effective method.[4][5] A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity by adding methanol, can effectively separate the mono- and di-alkylated products.
-
Recrystallization: If the crude product is a solid but contains impurities, recrystallization can be effective. The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal.
| Solvent System for Recrystallization | Rationale |
| Ethanol/Isopropanol | Good for precipitating hydrobromide salts. The product is often soluble in hot alcohol and crashes out upon cooling. |
| Methanol/Diethyl Ether | Dissolve the crude solid in a minimum of methanol and then add diethyl ether as an anti-solvent until turbidity persists. Cool to induce crystallization. |
| Acetone | Can be used for precipitating piperazine salts like diacetates, suggesting its potential for hydrobromides.[7] |
Experimental Workflow and Visualization
A successful work-up hinges on a logical sequence of steps designed to separate the product from unreacted starting materials, byproducts, and reaction media. The following diagram illustrates a typical workflow.
Caption: Decision workflow for the work-up and purification of 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: Why is the product isolated as a hydrobromide salt? The free base of 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone can be an oil or a low-melting solid, which is often difficult to handle and purify. Converting it to the hydrobromide salt typically yields a stable, crystalline solid with a sharp melting point, which is easier to handle, weigh, and store. Salt formation is a common final step in the purification of amine-containing compounds.
Q2: What base should I use for the extraction step? Strong inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used.[4][5] The goal is to deprotonate the piperazine nitrogen, making the molecule neutral and thus more soluble in organic solvents. Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but they are organic and can complicate removal later.[4] A simple aqueous solution of NaOH or K₂CO₃ is usually sufficient and preferred.
Q3: Can I use a different alkylating agent? The synthesis is an N-alkylation reaction. While 1,2-dibromoethane is used to generate the bromoethyl side chain, other alkyl halides can be used to synthesize different N-alkyl piperazine derivatives.[4] The reactivity of the alkyl halide (I > Br > Cl) and the reaction conditions will need to be optimized accordingly.
Q4: How do I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br).
References
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-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
- Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
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ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (2016). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
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National Institutes of Health. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
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National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
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Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. Retrieved from [Link]
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MDPI. (2023). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]
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MDPI. (2024). Salt Removal and Peptide Recovery by Crossflow Membrane Filtration of Calanus finmarchicus Hydrolysate. Retrieved from [Link]
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National Institutes of Health. (2008). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
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Technical Support Center: Characterization of Impurities in 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide Synthesis
Welcome to the technical support guide for the synthesis and impurity characterization of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to troubleshooting impurity formation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and potential impurities.
Q1: What is the most common synthetic route for this compound and what are the critical parameters?
The most prevalent and cost-effective synthesis involves a two-step process starting from piperazine. However, for better control and to minimize certain impurities, a route starting with 1-acetylpiperazine is often preferred.
-
Route A (from 1-Acetylpiperazine): The core of the synthesis is the N-alkylation of 1-acetylpiperazine with 1,2-dibromoethane.[1] A key parameter is the molar ratio of the reactants. Using a significant excess of 1,2-dibromoethane helps to minimize the formation of the dimeric impurity (Impurity C, see below) by ensuring the mono-alkylation product is favored. The reaction is typically performed in a suitable organic solvent, such as toluene or acetonitrile, often in the presence of a non-nucleophilic base to scavenge the HBr formed.
-
Route B (from Piperazine): This route involves the initial acetylation of piperazine, which can be challenging to perform selectively to get the mono-acetylated product.[2] Subsequent alkylation with 1,2-dibromoethane follows. This route has a higher risk of generating di-acetylated and other symmetrically substituted byproducts.
Finally, the product is isolated as a hydrobromide salt, which enhances its stability and handling properties.
Q2: What are the most likely impurities I should expect to see in my crude product?
Impurities can be broadly categorized as process-related or degradation-related. For this synthesis, the most common impurities are process-related, arising from side reactions or unreacted starting materials.
-
Impurity A: 1-Acetylpiperazine: This is the unreacted starting material. Its presence indicates an incomplete reaction, which could be due to insufficient reaction time, low temperature, or inefficient mixing.
-
Impurity B: 1,4-Diacetylpiperazine: This impurity is more common when starting from piperazine and performing the acetylation in situ. It results from the acetylation of both nitrogen atoms.
-
Impurity C: 1,2-Bis(4-acetylpiperazin-1-yl)ethane: This dimeric impurity forms when one molecule of 1,2-dibromoethane reacts with two molecules of 1-acetylpiperazine. This is a common byproduct in N-alkylation reactions with dihaloalkanes.[3]
-
Impurity D: 1-(4-Vinylpiperazin-1-yl)ethanone: This impurity can form via the elimination of HBr from the bromoethyl group of the final product, often promoted by heat or the presence of a base during workup.
-
Impurity E: Piperazine Salts: Residual piperazine from the initial starting material (if Route B is used) can carry through and form salts.
Q3: My HPLC analysis shows an unexpected peak. What is the general workflow to identify it?
Identifying an unknown impurity requires a systematic analytical approach. The combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[4][5]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Hydrobromide
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide , a specialized alkylating agent, benchmarking its performance against common alternatives. The insights herein are grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols.
Molecular Profile: Understanding the "Why" Behind Reactivity
The reactivity of this compound is not governed by a single feature but is a synergistic outcome of its distinct structural components. A thorough understanding of each part is crucial for predicting its behavior and optimizing reaction conditions.
-
The Bromoethyl Group: This is the primary electrophilic site of the molecule. The carbon-bromine bond is polarized, rendering the methylene carbon adjacent to the bromine susceptible to nucleophilic attack. Bromine is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates the desired SN2 reaction.[1][2]
-
The N-Acetyl Group: The acetyl group attached to one of the piperazine nitrogens is a critical design feature. As an electron-withdrawing group, it significantly reduces the nucleophilicity of the adjacent nitrogen atom through resonance.[3][4] This deactivation serves a crucial purpose: it prevents intermolecular side reactions, such as self-alkylation or polymerization, that are often problematic with unprotected piperazine derivatives.[5]
-
The Piperazine Core: This heterocyclic scaffold is a common pharmacophore in medicinal chemistry.[6][7] Its presence influences the overall solubility and pharmacokinetic properties of the resulting molecule. The second nitrogen atom, part of the bromoethyl arm, acts as the pivot for the alkylation.
-
The Hydrobromide Salt: The compound is supplied as a hydrobromide salt, meaning the more basic piperazine nitrogen (N4) is protonated.[8][9] This has two significant implications:
-
Enhanced Stability: The salt form is generally more crystalline and stable, contributing to a longer shelf-life compared to the free base.
-
Controlled Reactivity: In its protonated state, the amine is not nucleophilic.[10] The reaction requires a stoichiometric amount of base to neutralize the HBr and liberate the free amine, allowing for controlled initiation of the alkylation process.[8][11]
-
Core Reactivity: The SN2 Pathway and Its Prerequisites
The primary reaction pathway for this reagent is a bimolecular nucleophilic substitution (SN2) reaction.[12] This is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.[1]
Caption: Generalized SN2 reaction mechanism for the title compound.
For a successful reaction, the following conditions must be met:
-
Presence of a Base: A base (e.g., K₂CO₃, Et₃N) is mandatory to deprotonate the hydrobromide salt and the nucleophile if it is also protonated.[6] Typically, at least two equivalents of base are required: one for the hydrobromide and one for the acid generated during the reaction.
-
Choice of Solvent: Polar aprotic solvents like DMF, acetonitrile, or DMSO are preferred as they can solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity.[13]
Comparative Reactivity Analysis
The true value of an alkylating agent is understood when compared to its alternatives. Here, we dissect the reactivity of this compound based on key structural variations.
The Influence of the Leaving Group
The identity of the halogen is one of the most significant factors influencing the rate of an SN2 reaction.[2] The reactivity trend directly correlates with the strength of the carbon-halogen bond and the stability (i.e., weak basicity) of the resulting halide ion.[14]
General Reactivity Order: R-I > R-Br > R-Cl > R-F[1][13]
| Leaving Group | Relative Rate (Approx.) | Bond Dissociation Energy (kcal/mol) | Key Considerations |
| Iodo (I⁻) | ~30,000 | ~57 | Highest reactivity, but reagents can be less stable and more expensive. Prone to decomposition and discoloration. |
| Bromo (Br⁻) | ~10,000 | ~72 | Excellent balance of high reactivity and stability. Widely used in synthesis.[12][15] |
| Chloro (Cl⁻) | ~200 | ~85 | Less reactive, often requiring higher temperatures or longer reaction times.[1] Reagents are typically very stable and cost-effective. |
| Tosylate (OTs⁻) | ~15,000 | N/A | Highly reactive, comparable to or exceeding bromide.[16] Excellent leaving group due to resonance stabilization. Can be bulky. |
Data compiled from various sources representing typical relative rates for SN2 reactions.[12]
Expert Insight: While an iodo- a tosyl-analog would offer faster reaction kinetics, the bromo-derivative represents a practical optimum for most applications, providing robust reactivity without the stability and cost issues associated with iodo-compounds.[1] The chloro-analog is a viable, economical alternative when slower, more controlled reactivity is desired.[6]
The Influence of the N4-Substituent
The substituent on the second piperazine nitrogen (N4) dictates the reagent's selectivity and potential for side reactions.
| N4-Substituent | Structure | Key Features & Reactivity Impact |
| Acetyl (Ac) | -COCH₃ | High Selectivity. The electron-withdrawing amide group deactivates the N1 nitrogen, preventing self-alkylation.[3] This directs the reactivity exclusively to the bromoethyl arm. |
| Boc | -COOC(CH₃)₃ | Very High Selectivity & Orthogonal Deprotection. Similar deactivating effect to acetyl. The Boc group can be removed under acidic conditions (e.g., TFA), leaving the rest of the molecule intact, which is a significant advantage in multi-step synthesis.[5][17] |
| Hydrogen (H) | -H | Low Selectivity. In an unprotected piperazine (e.g., 1-(2-bromoethyl)piperazine), both nitrogens are nucleophilic. This leads to a mixture of mono- and di-alkylated products, as well as potential polymerization, making it difficult to achieve a clean, selective reaction.[5][18] |
Expert Insight: For introducing a piperazine-ethyl moiety onto a substrate, using an N-protected reagent is almost always superior to using the unprotected version. The choice between the N-acetyl and N-Boc derivative often comes down to the overall synthetic strategy. The N-acetyl version is sufficient for many applications, while the N-Boc version (tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate) offers greater flexibility for subsequent chemical modifications.[19][20]
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following general procedure for N-alkylation can be adapted for various nucleophiles.
General Protocol for N-Alkylation with a Phenolic Nucleophile
This protocol details the alkylation of a generic phenol, a common reaction in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq.)
-
Substituted Phenol (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.1 eq.) and anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 20-30 minutes to ensure formation of the phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture in one portion.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The choice of temperature is critical; higher temperatures increase the rate but may also promote side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
Caption: A typical experimental workflow for N-alkylation.
Conclusion & Recommendations
This compound stands as a robust and highly selective alkylating agent. Its key advantages are:
-
Balanced Reactivity: The bromoethyl group provides a good compromise between high reaction rates and reagent stability.[1]
-
Inherent Selectivity: The N-acetyl group effectively prevents common side reactions associated with difunctional amines, leading to cleaner reactions and simpler purifications.[3]
-
Stability and Handling: The hydrobromide salt form ensures stability and allows for controlled reaction initiation through the addition of a base.[8]
This reagent is highly recommended for applications where a piperazine-ethyl moiety needs to be introduced cleanly and efficiently. For syntheses requiring orthogonal deprotection strategies, the analogous N-Boc protected reagent, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, should be considered as a primary alternative.
References
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BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. 8
-
BenchChem. (2025). A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers. 12
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BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine. 11
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BenchChem. (2025). Alkyl Halide Reactivity in SN2 Reactions: A Comparative Guide to 2-chloro-4-methylpentane and 2-bromo-4-methylpentane. 1
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Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?.
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BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. 6
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Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
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BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
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Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep.
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Michigan State University Chemistry. Amine Reactivity.
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Scribd. What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse).
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BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. 18
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
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Chemistry LibreTexts. (2023). 24.7: Reactions of Amines.
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Guidechem. 1-Acetylpiperazine 13889-98-0 wiki.
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Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
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ResearchGate. (2024). Scheme 9. Organic photoredox C-H alkylation of piperazines.
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PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
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Taylor & Francis. Hydrobromide – Knowledge and References.
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ChemScene. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate.
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National Institutes of Health. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
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ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
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The Structure-Activity Relationship of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Analogs: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine scaffold remains a cornerstone of innovation. Its inherent physicochemical properties often impart favorable pharmacokinetics, making it a privileged structure in the design of novel therapeutic agents.[1] This guide delves into the structure-activity relationship (SAR) of analogs derived from the versatile building block, 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide . We will explore how subtle molecular modifications can profoundly influence binding affinities at key CNS targets, primarily dopamine and serotonin receptors, thereby shaping the pharmacological profile of these compounds. This analysis is supported by a synthesis of data from authoritative sources, providing a framework for the rational design of next-generation CNS drug candidates.
The Core Scaffold: A Gateway to Diverse Pharmacological Activity
1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone is a reactive intermediate, primed for the introduction of the N-acetylpiperazinylethyl moiety into a variety of molecular frameworks. The core structure consists of three key regions amenable to modification, each contributing to the overall pharmacological effect:
-
The N-acetyl Group: This moiety can influence solubility and metabolic stability. While less frequently modified, alterations can impact the overall electronic and steric properties of the piperazine ring.
-
The Piperazine Ring: A critical pharmacophoric element, its basic nitrogen atoms are often involved in key interactions with target receptors.[1]
-
The Bromoethyl Group: This is the primary point of diversification. The bromine atom serves as a leaving group, allowing for nucleophilic substitution and the attachment of various aryl, heteroaryl, or other functional groups.
The therapeutic potential of piperazine derivatives is vast, with applications ranging from antipsychotics to antimicrobials.[2][3][4] For the purpose of this guide, we will focus on their well-established role as ligands for dopamine and serotonin receptors, which are implicated in a host of neuropsychiatric disorders.[5][6]
Structure-Activity Relationship at Dopamine and Serotonin Receptors
Atypical antipsychotics, a major class of drugs for treating schizophrenia and other psychoses, often exhibit a complex pharmacology, typically involving antagonism or partial agonism at dopamine D2 and serotonin 5-HT2A receptors.[7][8] The balance of activity at these and other receptors (e.g., D3, 5-HT1A, 5-HT2C, 5-HT7) is crucial for both efficacy and the mitigation of side effects.[9][10][11]
The Arylpiperazine Moiety: A Key Determinant of Receptor Affinity and Selectivity
The nature of the aromatic or heteroaromatic ring attached to the piperazine nitrogen is a critical determinant of receptor affinity and selectivity. The following SAR trends have been observed in related arylpiperazine series:
-
Substitution Pattern on the Phenyl Ring: The position and electronic nature of substituents on a terminal phenyl ring significantly impact binding affinity. For instance, in a series of (piperazin-1-yl-phenyl)-arylsulfonamides, a naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide demonstrated high affinity for both 5-HT2C (IC50 = 4 nM) and 5-HT6 (IC50 = 3 nM) receptors.[9] This highlights the importance of exploring a diverse range of aromatic systems.
-
Influence of Electron-Donating and Withdrawing Groups: Docking studies of 1-benzyl-4-arylpiperazines at the dopamine D2 receptor have shown that electron-donating groups (like -OMe) and extended aromatic systems (like naphthyl) can increase binding affinity.[12] This is attributed to more favorable edge-to-face interactions with aromatic residues in the receptor binding pocket.[12] Conversely, electron-withdrawing groups like -NO2 can decrease affinity.[12]
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems can also modulate activity. For example, derivatives of 1-(2-pyridyl)piperazine have shown moderate to low affinity for both D2 and 5-HT1A receptors.[6]
The following table summarizes the binding affinities (Ki in nM) of a series of N-phenylpiperazine analogs at human D2 and D3 dopamine receptors, illustrating the impact of substitution on the phenyl ring.
| Compound | R1 | R2 | R3 | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity |
| 6a | F | H | H | 1.4 | 693 | ~495-fold |
| 6b | H | F | H | 2.5 | 1140 | ~456-fold |
| 6c | H | H | F | 2.5 | 1290 | ~516-fold |
| 7a | F | H | H | 2.5 | 290 | ~116-fold |
| 7b | H | F | H | 3.1 | 374 | ~121-fold |
| 7c | H | H | F | 3.5 | 255 | ~73-fold |
Data adapted from a study on substituted N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands.[11] Compounds 6a-c possess a 4-(thiophen-3-yl)benzamide moiety, while 7a-c have a 4-(1,3-thiazol-4-yl)benzamide moiety attached to the N-phenylpiperazine.
The N-Acetyl Group and Linker Modifications
While the aryl group is a primary driver of SAR, modifications to other parts of the molecule also play a significant role.
-
The N-Acetyl Group: The N-acetyl group on the piperazine ring can influence the molecule's overall polarity and potential for hydrogen bonding. In some series, replacement of the acetyl group with other moieties can be explored to optimize properties. For example, in a series of arylpiperazine antiprion compounds, the para-acetyl group on a phenyl ring was found to be important for activity.[7]
-
The Ethyl Linker: The two-carbon chain separating the piperazine ring from the terminal aromatic group is a common motif in many CNS-active drugs. The length and rigidity of this linker can be critical. For instance, in a study of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro-diones, analogs with a two-carbon (ethylene) spacer were potent 5-HT1A ligands, while those with a one-carbon (methylene) spacer had low affinity.[13]
Experimental Protocols
To enable researchers to synthesize and evaluate their own analogs, this section provides representative experimental protocols.
General Synthesis of Arylpiperazine Analogs from 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone
The synthesis of arylpiperazine analogs from the title compound typically involves a nucleophilic substitution reaction where an appropriate aryl or heteroaryl amine displaces the bromide.
Step-by-step Protocol:
-
To a solution of the desired aryl or heteroaryl amine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature ranging from 60 to 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
In Vitro Receptor Binding Assay
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Step-by-step Protocol for Dopamine D2 Receptor Binding:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
In a 96-well plate, add the cell membranes, a radioligand such as [3H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Comparative Analysis and Future Directions
The versatility of the 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone scaffold allows for the generation of large libraries of analogs for high-throughput screening. The SAR data from related series strongly suggest that the choice of the terminal aryl or heteroaryl group is paramount in determining the affinity and selectivity profile.
Key Takeaways for Drug Design:
-
Focus on the Aryl Moiety: Systematic exploration of substituents on a terminal phenyl ring (position, electronic properties) and the use of diverse heteroaromatic systems are likely to yield compounds with distinct pharmacological profiles.
-
Consider Multi-Target Engagement: For complex CNS disorders, a multi-target approach is often beneficial. Analogs of this scaffold can be designed to interact with a specific combination of dopamine and serotonin receptors to achieve a desired therapeutic effect with an improved side-effect profile.[5][7]
-
Fine-Tuning with Linker and N-Acyl Modifications: While the aryl group provides the coarse tuning, modifications to the linker and the N-acetyl group can be used for fine-tuning properties such as solubility, metabolic stability, and receptor subtype selectivity.
Future research in this area should focus on the synthesis and comprehensive pharmacological characterization of novel analogs. The integration of computational modeling, such as docking studies and molecular dynamics simulations, can further rationalize the observed SAR and guide the design of new compounds with enhanced potency and selectivity.[5] The ultimate goal is to develop novel drug candidates with superior efficacy and safety profiles for the treatment of debilitating CNS disorders.
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- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.
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- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
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A Strategic Guide to the Comparative Biological Evaluation of Novel 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]
The starting material, "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide," represents a versatile synthetic intermediate. The bromoethyl group is a reactive handle, poised for nucleophilic substitution to generate a library of novel derivatives. This guide outlines a comprehensive strategy for the synthesis and comparative biological evaluation of a hypothetical library of such derivatives, providing a roadmap for researchers aiming to explore their therapeutic potential.
Rationale for Derivative Synthesis: Exploring Chemical Space for Enhanced Biological Activity
The core hypothesis is that by strategically modifying the terminal bromoethyl group of the parent compound, we can generate derivatives with diverse and potentially potent biological activities. The selection of nucleophiles for derivatization should aim to introduce a variety of functional groups known to interact with biological targets.
Proposed Derivative Library:
For the purpose of this guide, we will consider a focused library of derivatives (designated as PD1-PD5 ) synthesized from 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone.
| Derivative ID | R-Group (Replacing Bromine) | Rationale for Inclusion |
| PD1 | -N(CH₃)₂ (Dimethylamino) | Introduction of a basic, ionizable group to potentially enhance solubility and interactions with acidic residues in target proteins. |
| PD2 | -SC₆H₅ (Phenylthio) | Incorporation of a lipophilic, aromatic group to explore potential hydrophobic interactions and π-π stacking with target sites. |
| PD3 | -O-C₆H₄-4-F (4-Fluorophenoxy) | Introduction of a halogenated aromatic ring, a common modification in CNS-active drugs, to potentially modulate receptor binding affinity.[5] |
| PD4 | -N₃ (Azido) | The azido group can serve as a bioorthogonal handle for further "click chemistry" modifications or may exhibit intrinsic biological activity. |
| PD5 | Indole (via N-alkylation) | Incorporation of the indole scaffold, a key pharmacophore in many neurologically active and anticancer compounds. |
Comparative Biological Evaluation: A Multi-tiered Approach
A systematic evaluation of the synthesized derivatives is crucial to identify promising lead compounds. The following experimental workflow is proposed to comprehensively compare their biological activities.
Figure 1: Proposed experimental workflow for the synthesis and comparative biological evaluation of piperazine derivatives.
Experimental Protocols
General Synthesis of Derivatives (PD1-PD5)
The synthesis of the proposed derivatives can be achieved through standard nucleophilic substitution reactions. A general procedure is outlined below.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or DMF).
-
Add a base (e.g., K₂CO₃ or Et₃N) to neutralize the hydrobromide and deprotonate the nucleophile if necessary.
-
Add the corresponding nucleophile (e.g., dimethylamine, thiophenol, 4-fluorophenol, sodium azide, or indole) in slight excess.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product using column chromatography or recrystallization.
-
Characterize the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[6]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) and a normal cell line (e.g., 3T3 fibroblasts) in 96-well plates and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (PD1-PD5) and a vehicle control for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[7]
Expected Data Presentation:
| Derivative ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 | IC₅₀ (µM) on 3T3 | Selectivity Index (SI) for MCF-7 (IC₅₀ 3T3 / IC₅₀ MCF-7) |
| PD1 | Data | Data | Data | Calculated Value |
| PD2 | Data | Data | Data | Calculated Value |
| PD3 | Data | Data | Data | Calculated Value |
| PD4 | Data | Data | Data | Calculated Value |
| PD5 | Data | Data | Data | Calculated Value |
| Doxorubicin | Reference | Reference | Reference | Reference |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the derivatives will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[9][10]
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[9]
-
Serial Dilution: Perform a two-fold serial dilution of each derivative in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Expected Data Presentation:
| Derivative ID | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
| PD1 | Data | Data | Data |
| PD2 | Data | Data | Data |
| PD3 | Data | Data | Data |
| PD4 | Data | Data | Data |
| PD5 | Data | Data | Data |
| Ciprofloxacin | Reference | Reference | N/A |
| Fluconazole | N/A | N/A | Reference |
Receptor Binding Assays
Piperazine derivatives are known to interact with various CNS receptors, including sigma (σ) and serotonin (5-HT) receptors.[11][12][13] Radioligand binding assays can be employed to determine the affinity of the synthesized compounds for these receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., σ₁ or 5-HT₁ₐ).
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the test compounds (PD1-PD5).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the Kᵢ (inhibitory constant) values for each compound by nonlinear regression analysis of the competition binding data. A lower Kᵢ value indicates a higher binding affinity.[5][11]
Expected Data Presentation:
| Derivative ID | Kᵢ (nM) for σ₁ Receptor | Kᵢ (nM) for 5-HT₁ₐ Receptor |
| PD1 | Data | Data |
| PD2 | Data | Data |
| PD3 | Data | Data |
| PD4 | Data | Data |
| PD5 | Data | Data |
| Haloperidol | Reference | N/A |
| Buspirone | N/A | Reference |
Potential Signaling Pathway Modulation
Should any of the derivatives show significant affinity for a particular receptor, for instance, the 5-HT₁ₐ receptor, they could modulate downstream signaling pathways implicated in conditions like anxiety and depression.[5]
Figure 2: Hypothetical signaling pathway for a derivative acting as a 5-HT₁ₐ receptor agonist.
Conclusion and Future Directions
This guide provides a structured and comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives based on the "1-(4-(2-bromoethyl)piperazin-1-yl)ethanone" scaffold. By systematically exploring different chemical functionalities, researchers can elucidate structure-activity relationships and identify lead compounds for further development.[2] Promising derivatives identified through this screening cascade would warrant further investigation, including in vivo efficacy and toxicity studies, to fully assess their therapeutic potential. The versatility of the piperazine core, coupled with a strategic approach to derivatization and biological testing, holds significant promise for the discovery of new and effective therapeutic agents.[2][4]
References
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Gawad, J., et al. (2021). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC - PubMed Central. [Link]
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Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Li, M., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]
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Wang, Y., et al. (2020). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]
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Arbo, M. D., et al. (2016). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]
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World Journal of Pharmaceutical Research. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]
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Bellini, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
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Grunwald, C., et al. (2007). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. [Link]
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Abadi, A. H., et al. (2005). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
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Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
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Alam, M. S., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. [Link]
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Carlier, J., et al. (2019). Concentration-response (cell death) curves of the tested piperazine.... ResearchGate. [Link]
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Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
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Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]
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Foroumadi, A., et al. (n.d.). 2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bohrium. [Link]
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Asif, M. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central. [Link]
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Kumar, A., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]
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A Comparative Guide to the Validation of Analytical Methods for "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide"
In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is paved with rigorous analytical scrutiny. For a compound such as "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide," a piperazine derivative of interest in medicinal chemistry, the validation of analytical methods is not merely a regulatory formality but the very foundation of its quality, safety, and efficacy profile. This guide provides an in-depth comparison of analytical methodologies for the characterization of this active pharmaceutical ingredient (API), grounded in the principles of scientific integrity and practical, field-proven insights.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore and compare several key analytical techniques, providing the rationale behind experimental choices and presenting illustrative data to guide researchers, scientists, and drug development professionals in their selection of the most appropriate methods for their specific needs.
The Crucial Role of Forced Degradation Studies
Before delving into specific analytical methods, it is paramount to understand the context provided by forced degradation studies. These studies, also known as stress testing, are essential for developing and validating a stability-indicating analytical method.[3][4][5] By subjecting the API to conditions more severe than accelerated stability testing, we can identify potential degradation products and establish the degradation pathways.[4][6] This knowledge is not only crucial for demonstrating the specificity of a method but also informs formulation development, packaging, and storage conditions.[5][7]
Typical forced degradation conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M to 1.0 M HCl and NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[3]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photostability: Exposure to a combination of UV and visible light, as guided by ICH Q1B.[3]
A successful stability-indicating method must be able to resolve the intact API from any degradation products formed under these stress conditions.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent upon its intended purpose, whether it be for routine quality control, stability testing, or in-depth characterization. Below is a comparative analysis of several powerful techniques for the analysis of "this compound."
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for the determination of assay, purity, and related substances. For a piperazine derivative like our target compound, a reversed-phase HPLC method is often the most suitable approach.
Methodological Considerations:
A key challenge with simple piperazine derivatives is their lack of a strong UV chromophore, which can lead to poor sensitivity with UV detection.[4] To overcome this, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product, allowing for sensitive detection.[4][8]
Illustrative Stability-Indicating HPLC-UV Method Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01 M Ammonium Acetate in Water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (assuming the ethanone moiety provides sufficient UV absorbance for this hypothetical method; otherwise, derivatization would be necessary).
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)
Performance Comparison: Stability-Indicating vs. Non-Specific Method
| Validation Parameter | Stability-Indicating Method | Non-Specific Method | Causality and Rationale |
| Specificity | Baseline resolution of the main peak from all degradation products and impurities. Peak purity analysis (e.g., with a PDA detector) shows no co-elution. | Main peak may co-elute with one or more degradation products. | The gradient elution and optimized mobile phase of the stability-indicating method are designed to separate compounds with different polarities, which is crucial for resolving the API from its potential degradants. |
| Linearity (r²) | > 0.999 over a range of 50-150% of the target concentration. | > 0.995 over a narrower range. | A wider linear range is established to accurately quantify the API even if it degrades significantly. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The enhanced specificity of the stability-indicating method prevents the overestimation of the API due to co-eluting impurities, leading to more accurate results. |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% | Repeatability: < 2.0%; Intermediate Precision: < 3.0% | A well-developed method is inherently more reproducible. |
| LOD / LOQ | LOD: 0.01 µg/mL; LOQ: 0.03 µg/mL | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL | Optimized chromatographic conditions often lead to better peak shape and lower baseline noise, enhancing sensitivity. |
| Robustness | Insensitive to minor changes in mobile phase pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min). | May show significant variations in retention time and resolution with minor changes. | Robustness is a key indicator of a well-validated method, ensuring its transferability between laboratories and instruments. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For "this compound," it can be particularly useful for detecting residual solvents from the synthesis process or volatile degradation products.
Methodological Considerations:
Due to the relatively low volatility of the target compound, derivatization may be necessary to improve its chromatographic properties. Perfluoroacylation is a common derivatization technique for piperazine compounds.[9]
Illustrative GC-MS Protocol for Impurity Profiling:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 10 min.
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Performance Characteristics of GC-MS for Impurity Analysis
| Validation Parameter | Typical Performance | Rationale |
| Specificity | High, due to both chromatographic separation and mass spectral identification. | Mass spectrometry provides a "fingerprint" of each compound, allowing for positive identification even if chromatographic resolution is incomplete. |
| LOD / LOQ | Very low (pg to low ng range). | The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities. |
| Linearity (r²) | > 0.99 for a wide range of concentrations. | Modern GC-MS systems offer excellent linearity. |
| Accuracy (% Recovery) | Typically within 80-120% for trace analysis. | Accuracy can be influenced by sample preparation and matrix effects. |
| Precision (%RSD) | < 15% at the LOQ, improving at higher concentrations. | Precision at trace levels is inherently more variable. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1]
Methodological Considerations:
For qNMR, a certified internal standard of known purity is used. The purity of the target compound is then calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.
Illustrative qNMR Protocol for Purity Determination:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation: Accurately weigh approximately 10 mg of "this compound" and 5 mg of maleic acid into a vial. Dissolve in a known volume of DMSO-d6.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 x T1 of the slowest relaxing nucleus).
-
Pulse angle of 90°.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Careful phasing and baseline correction are critical. Integrate a well-resolved signal of the analyte and the vinylic proton signal of maleic acid.
Performance Comparison: qNMR vs. HPLC for Assay
| Parameter | qNMR | HPLC (with Reference Standard) | Rationale |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a well-characterized reference standard of the same API. | qNMR's primary nature is a significant advantage when a reference standard of the API is not available or is of questionable purity. |
| Accuracy | High, directly traceable to the purity of the internal standard. | High, but dependent on the purity of the API reference standard. | The accuracy of HPLC is relative to the assigned purity of its reference standard. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both techniques can achieve high precision with proper technique. |
| Specificity | High, as distinct NMR signals are chosen for quantification. | High, dependent on chromatographic resolution. | NMR is inherently very specific, as different protons in a molecule will have unique chemical shifts. |
| Throughput | Lower, due to longer acquisition times. | Higher, with modern UPLC systems. | HPLC is generally faster for routine analysis. |
Potentiometric Titration
For an API that is a hydrobromide salt, a simple and cost-effective method for assay is potentiometric titration.[10][11] This technique involves titrating the sample with a standardized solution of a strong base (for acidic salts) or a strong acid (for basic salts) and monitoring the change in potential to determine the equivalence point.
Illustrative Potentiometric Titration Protocol for Assay:
-
Titrant: 0.1 M Sodium Hydroxide, standardized.
-
Solvent: A mixture of water and ethanol to ensure solubility of the API.
-
Electrode: Combination pH electrode.
-
Procedure:
-
Accurately weigh a suitable amount of the API into a beaker.
-
Dissolve the sample in the solvent mixture.
-
Immerse the electrode in the solution and stir.
-
Titrate with the standardized 0.1 M NaOH solution, recording the potential (mV or pH) as a function of the titrant volume.
-
Determine the equivalence point from the inflection point of the titration curve.
-
Performance Comparison: Titration vs. HPLC for Assay
| Parameter | Potentiometric Titration | HPLC | Rationale |
| Specificity | Lower. It will titrate any acidic or basic species present. | Higher. It separates the API from impurities. | Titration is generally not a stability-indicating method as it cannot distinguish the API from acidic or basic degradants. |
| Accuracy (% Assay) | 98.0 - 102.0% (for pure substance) | 98.0 - 102.0% | Both can be highly accurate for assay if the sample is pure. |
| Precision (%RSD) | < 1.0% | < 1.0% | Both are capable of high precision. |
| Cost & Complexity | Low cost, simple instrumentation. | High cost, complex instrumentation and method development. | Titration is a very accessible and economical technique. |
| Application | Best for assay of the bulk drug substance where impurities are known to be non-interfering. | Necessary for stability samples and for the determination of purity and related substances. | HPLC is far more versatile and provides more information about the sample. |
Visualizing the Validation and Selection Process
To aid in understanding the workflow of analytical method validation and the decision-making process for method selection, the following diagrams are provided.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of analytical methods for "this compound" is a multifaceted process that requires a deep understanding of the molecule's chemical properties and the strengths and limitations of various analytical techniques. While HPLC stands out as the most versatile and informative method, particularly for stability-indicating assays and impurity profiling, other techniques like GC-MS, qNMR, and potentiometric titration have their own specific and valuable applications. The choice of method should always be guided by its intended purpose and validated to ensure that the data generated is accurate, reliable, and fit for purpose. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers and drug developers can build a robust analytical foundation for their pharmaceutical products.
References
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Patel, K. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science. [Link]
-
Creative Biolabs. Forced Degradation Studies. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Singh, S. et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Clark, C. R. et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. [Link]
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News-Medical.Net. (2015). Fully Automated Titrimetric Determination of Active-Substance Content Using 815 Robotic Titration Soliprep. [Link]
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In vitro assay validation for compounds synthesized from "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide"
For researchers and drug development professionals, the journey from a synthesized compound to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth comparison and validation framework for in vitro assays crucial for characterizing compounds derived from the versatile starting material, "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide." This precursor is a gateway to a diverse range of piperazine-containing molecules with potential applications in oncology, inflammation, and neuroscience.[1] Our focus is not merely on procedural steps but on the scientific rationale and the establishment of a self-validating system to ensure data integrity and reproducibility.
The piperazine moiety is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[3][4][5] Given this broad potential, a multi-faceted in vitro testing strategy is essential. This guide will focus on three cornerstone assay types:
-
Cytotoxicity Assays: To determine the anti-proliferative effects of the synthesized compounds, a critical first step in oncology drug discovery.
-
Enzyme Inhibition Assays: To investigate the potential of these compounds to modulate key enzymes involved in disease pathways, such as inflammation.
-
Receptor Binding Assays: To assess the affinity of the compounds for specific G-protein coupled receptors (GPCRs), which are common targets for drugs acting on the central nervous system.
We will delve into the validation of these assays, adhering to the principles outlined in the ICH Q2(R1) guideline, ensuring that the generated data is reliable, reproducible, and fit for purpose.[2][6]
The Imperative of Robust Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6] It is the bedrock of trustworthy data, ensuring that observed biological effects are real and not artifacts of the experimental system. For novel compounds, where the mechanism of action may be unknown, a thoroughly validated assay system is paramount. The key validation parameters we will address for each assay are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
I. Cytotoxicity Assays: A Primary Screen for Anticancer Potential
A frequent therapeutic target for novel piperazine derivatives is cancer.[7][8][9][10] Therefore, the initial screening of these compounds often involves assessing their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12][13][14]
A. The MTT Assay: Principle and Rationale
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][14] The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of cell viability and, conversely, the cytotoxic effects of a compound.
B. Experimental Workflow and Protocol
The following diagram illustrates the general workflow for an MTT-based cytotoxicity assay.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the synthesized piperazine derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
C. Data Presentation and Comparison
The following table presents hypothetical cytotoxicity data for two novel piperazine derivatives (Compound A and Compound B) compared to a standard anticancer drug, Doxorubicin, against three different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| Compound A | MCF-7 (Breast Cancer) | 5.2 ± 0.4 |
| A549 (Lung Cancer) | 8.1 ± 0.7 | |
| HCT116 (Colon Cancer) | 12.5 ± 1.1 | |
| Compound B | MCF-7 (Breast Cancer) | 15.8 ± 1.3 |
| A549 (Lung Cancer) | 22.4 ± 1.9 | |
| HCT116 (Colon Cancer) | 35.1 ± 2.8 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 1.2 ± 0.2 | |
| HCT116 (Colon Cancer) | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
D. Validation of the MTT Assay
-
Specificity: The assay is specific for metabolically active cells. However, it's important to be aware of potential interferences from compounds that can chemically reduce MTT or affect mitochondrial respiration.
-
Linearity: A linear relationship between cell number and absorbance should be established for each cell line to ensure the assay is quantitative within the tested range.
-
Accuracy: Accuracy can be inferred from the linearity and by comparing the results of a known cytotoxic agent to established literature values.
-
Precision: Assessed by calculating the coefficient of variation (%CV) for replicate wells and between independent experiments. A %CV of less than 15% is generally considered acceptable.
-
Robustness: The assay's robustness can be evaluated by introducing small variations in parameters like incubation time with MTT and observing the effect on the results.
II. Enzyme Inhibition Assays: Targeting the Inflammatory Cascade
Piperazine derivatives have shown promise as anti-inflammatory agents.[2][5][15][16][17] A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
A. COX-2 Inhibition Assay: Principle and Rationale
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase component of COX-2 reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This activity can be monitored using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which gets oxidized during the reaction, leading to a color change that can be measured spectrophotometrically.[18]
B. Experimental Workflow and Protocol
The workflow for an in vitro COX-2 inhibition assay is depicted below.
Caption: General workflow for a radioligand binding assay.
Detailed Protocol for Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the Dopamine D2 receptor.
-
Reaction Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test piperazine derivative.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known D2 antagonist) from the total binding. Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
C. Data Presentation and Comparison
The following table presents hypothetical binding affinity data for two novel piperazine derivatives at the Dopamine D2 and Serotonin 5-HT2A receptors.
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Selectivity (5-HT2A Ki / D2 Ki) |
| Compound E | 12.5 | 150 | 12 |
| Compound F | 85.2 | 25 | 0.29 |
| Haloperidol | 1.5 | 30 | 20 |
A higher selectivity ratio for D2 over 5-HT2A may be desirable for certain therapeutic applications.
D. Validation of the Receptor Binding Assay
-
Specificity: The specificity of binding to the target receptor should be confirmed using known selective ligands and by testing against other related receptors.
-
Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, a saturation binding experiment should be performed.
-
Accuracy: The accuracy of the determined Ki values can be assessed by comparing them with literature values for known compounds.
-
Precision: Determined by the reproducibility of the IC50 and Ki values in repeated experiments.
-
Robustness: The assay's robustness can be tested by varying parameters such as incubation time and temperature.
Signaling Pathways and Mechanism of Action
Understanding the downstream signaling pathways affected by these novel piperazine derivatives is crucial for elucidating their mechanism of action. For instance, in cancer, these compounds may modulate key survival pathways.
Caption: Simplified representation of signaling pathways potentially targeted by anticancer piperazine derivatives.
Conclusion: A Framework for Confident Drug Discovery
The validation of in vitro assays is not a mere procedural hurdle but a fundamental scientific necessity. For compounds synthesized from "this compound," a systematic and rigorous approach to assay validation is essential to confidently identify and characterize promising drug candidates. By employing a battery of well-validated assays, researchers can generate high-quality, reproducible data that provides a solid foundation for further preclinical and clinical development. This guide provides a framework for establishing such a robust validation system, empowering researchers to make informed decisions and accelerate the translation of novel chemical entities into potential therapeutics.
References
- Abdel-Magid, A. F. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(18), 5488.
- BenchChem. (2025).
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (2025). (PDF)
- European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PubMed. (n.d.). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- PubMed Central. (2023).
- PubMed Central. (n.d.).
- TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents.
- BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- PubMed Central. (n.d.).
- Biomedical and Pharmacology Journal. (2025).
- Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
- ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
- ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- MDPI. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms.
- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
- National Institutes of Health. (n.d.). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ResearchGate. (2019).
- ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants.
- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Bentham Science. (n.d.).
- MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
- MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.
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- ResearchGate. (2022).
- PubMed. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii.
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A Comparative Guide for Synthetic Strategy: 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone vs. its Chloroethyl Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic route design, the choice of alkylating agent can be a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. The N-acetyl-N'-(2-haloethyl)piperazine scaffold is a valuable building block for introducing the piperazine moiety, a common pharmacophore, into a target molecule. This guide provides an in-depth technical comparison of two key intermediates: 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone and its chloroethyl analog, 1-(4-(2-chloroethyl)piperazin-1-yl)ethanone . By examining their synthesis, reactivity, and application, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
I. At a Glance: Key Differences and Considerations
While structurally similar, the choice between the bromoethyl and chloroethyl analogs hinges on a trade-off between reactivity and cost. The greater reactivity of the bromo-compound can lead to faster reaction times and milder conditions, but this comes at a higher reagent cost and potentially lower stability.
| Feature | 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone | 1-(4-(2-Chloroethyl)piperazin-1-yl)ethanone |
| Reactivity | Higher | Lower |
| Leaving Group Ability | Bromide is a better leaving group | Chloride is a poorer leaving group |
| Typical Reaction Conditions | Milder temperatures, shorter reaction times | Harsher conditions (higher temperatures, longer times) |
| Cost | Generally higher | Generally lower |
| Stability | Less stable, more prone to degradation | More stable, longer shelf-life |
| Ideal Application | When rapid and efficient alkylation is paramount | For cost-sensitive, large-scale syntheses where longer reaction times are acceptable |
II. Synthesis of the Haloethylpiperazine Analogs
The most common and straightforward approach to synthesizing these compounds is the N-alkylation of 1-acetylpiperazine with the corresponding 1,2-dihaloethane.[1] Due to the symmetrical nature of the dihaloethanes, mono-alkylation can be challenging, often leading to the formation of the disubstituted piperazine as a significant byproduct. To favor the desired mono-alkylation product, a large excess of the dihaloethane is typically employed.
Caption: General synthetic scheme for haloethylpiperazines.
A. Experimental Protocol: Synthesis of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone
This protocol is adapted from general procedures for the N-alkylation of piperazines.
Materials:
-
1-Acetylpiperazine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of 1-acetylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a large excess of 1,2-dibromoethane (5-10 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from the di-alkylated byproduct and any unreacted starting material.
B. Experimental Protocol: Synthesis of 1-(4-(2-Chloroethyl)piperazin-1-yl)ethanone
The synthesis of the chloroethyl analog follows a similar procedure to the bromoethyl analog, but typically requires more forcing conditions.
Materials:
-
1-Acetylpiperazine
-
1,2-Dichloroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI), catalytic amount
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-acetylpiperazine (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq). The sodium iodide facilitates the reaction via an in-situ Finkelstein reaction.
-
Add a large excess of 1,2-dichloroethane (5-10 eq).
-
Heat the reaction mixture to a higher reflux temperature (if using DMF, approx. 153 °C) and monitor the reaction for a longer duration compared to the bromo-analog.
-
Work-up and purification are analogous to the bromoethyl derivative.
C. Comparative Insights on Synthesis
-
Reaction Time and Temperature: The synthesis of the bromoethyl derivative is generally faster and can be conducted at lower temperatures due to the better leaving group ability of bromide compared to chloride.
-
Catalysis: The synthesis of the chloroethyl analog often benefits from the addition of a catalytic amount of an iodide salt (e.g., NaI or KI) to facilitate the nucleophilic substitution.
-
Byproduct Formation: Both reactions will produce the di-alkylated byproduct. The extent of this side reaction can be minimized by using a large excess of the dihaloethane and carefully controlling the reaction time.
III. Reactivity in Nucleophilic Substitution Reactions
The primary utility of these reagents is as electrophiles in nucleophilic substitution reactions. The key difference in their reactivity lies in the rate of reaction, which is dictated by the nature of the halogen leaving group.
The reactivity of N-(2-haloethyl)amines is often enhanced through the formation of a highly electrophilic aziridinium ion intermediate via intramolecular cyclization.[2] This intermediate is then readily attacked by nucleophiles.
Caption: Mechanism of alkylation via an aziridinium intermediate.
A. Bromoethyl Analog: The More Reactive Partner
The C-Br bond is weaker and bromide is a better leaving group than chloride. This leads to a faster rate of both direct Sₙ2 displacement and the formation of the aziridinium ion intermediate.
Advantages:
-
Faster reaction rates: Allows for shorter reaction times, increasing throughput.
-
Milder reaction conditions: Reactions can often be carried out at lower temperatures, which is beneficial for sensitive substrates.
-
Higher yields in challenging reactions: For weakly nucleophilic substrates, the higher reactivity of the bromo-compound can be essential to achieve a reasonable conversion.
B. Chloroethyl Analog: The Economical and Stable Choice
The C-Cl bond is stronger, and chloride is a poorer leaving group. Consequently, reactions with the chloroethyl analog are slower and often require more forcing conditions.
Advantages:
-
Lower cost: 1,2-dichloroethane is significantly cheaper than 1,2-dibromoethane, making the chloro-analog more suitable for large-scale industrial synthesis.
-
Greater stability: The chloro-compound is generally more stable and has a longer shelf life.
-
Potentially higher selectivity: In some cases, the lower reactivity can be advantageous in preventing side reactions with other functional groups in the substrate.
IV. Case Study: Alkylation of a Phenolic Substrate
To illustrate the practical implications of the differences in reactivity, consider the alkylation of a generic phenol, a common reaction in the synthesis of many pharmaceutical compounds, including analogs of aripiprazole.[3]
A. Using 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone
Expected Reaction Conditions:
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Acetonitrile or DMF
-
Temperature: 60-80 °C
-
Reaction Time: 2-6 hours
The reaction is expected to proceed smoothly under these relatively mild conditions to give a high yield of the desired O-alkylated product.
B. Using 1-(4-(2-Chloroethyl)piperazin-1-yl)ethanone
Expected Reaction Conditions:
-
Base: K₂CO₃ or a stronger base like NaH
-
Solvent: DMF or DMSO
-
Temperature: 100-140 °C
-
Reaction Time: 12-24 hours
-
Additive: Catalytic NaI is highly recommended.
To achieve a comparable yield to the bromo-analog, the reaction with the chloro-compound will likely require a higher temperature, a longer reaction time, and the use of an iodide catalyst.
V. Conclusion and Recommendations
The choice between 1-(4-(2-bromoethyl)piperazin-1-yl)ethanone and its chloroethyl analog is a strategic one that should be guided by the specific requirements of the synthetic project.
-
For early-stage research, medicinal chemistry, and the synthesis of complex molecules with sensitive functional groups, the higher reactivity and milder reaction conditions associated with the bromoethyl analog often justify its higher cost. The time saved and the potentially cleaner reaction profiles can accelerate the drug discovery process.
-
For process development, scale-up, and the manufacturing of commercial drug substances, the economic advantages of the chloroethyl analog become paramount. The lower cost of the starting materials can have a significant impact on the final cost of the active pharmaceutical ingredient. The challenges of its lower reactivity can often be overcome by process optimization, including the use of catalysts and higher reaction temperatures.
Ultimately, a thorough understanding of the reactivity-cost trade-off, coupled with careful experimental design and optimization, will enable the synthetic chemist to select the most appropriate reagent for the task at hand.
VI. References
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link][1]
-
Oshiro, Y., et al. (1998). Aripiprazole Synthesis Process: A Detailed Guide. Journal of Medicinal Chemistry. Available at: [Link][3]
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A Senior Application Scientist's Guide to the Synthetic Utility of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and interact with biological targets.[1] This guide provides an in-depth analysis of "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide," a key reagent for introducing the N-acetylpiperazinylethyl group, and benchmarks its performance against viable synthetic alternatives.
Introduction to the Reagent: A Versatile Piperazine Synthon
This compound is a bifunctional molecule designed for the facile introduction of a protected piperazine moiety.[2] Its structure features a reactive bromoethyl group, making it an excellent electrophile for alkylation reactions, and an N-acetyl-protected piperazine ring. The hydrobromide salt form enhances its stability and handling properties.[2]
Key Structural Features and Their Implications:
-
Bromoethyl Group: This is the primary reactive site for nucleophilic substitution, allowing for the formation of a C-N bond with a wide range of nucleophiles.
-
N-Acetyl Piperazine: The acetyl group serves as a protecting group for one of the piperazine nitrogens. This is crucial for preventing undesired side reactions, such as di-alkylation, a common issue when working with unprotected piperazine.[3][4] The acetyl group can be readily removed under acidic or basic conditions to liberate the free amine for further functionalization.
-
Hydrobromide Salt: This salt form renders the compound a stable, crystalline solid, which is easier to handle and weigh accurately compared to a free base, which may be an oil or hygroscopic.
Core Synthetic Application: N-Alkylation
The principal application of this compound is the N-alkylation of primary and secondary amines, as well as other nucleophiles like thiols and phenols. The reaction proceeds via a standard SN2 mechanism.[5]
Reaction Mechanism: SN2 Alkylation
Caption: General SN2 mechanism for N-alkylation.
Comparative Analysis with Alternative Reagents
While this compound is a valuable tool, several alternatives exist for introducing a piperazine moiety. The choice of reagent depends on the specific synthetic strategy, desired protecting group, and cost considerations.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | Br-CH₂-CH₂-N(piperazine)-C(O)CH₃·HBr | Stable solid, mono-protection prevents di-alkylation, acetyl group is a common protecting group. | Requires a deprotection step, hydrobromide form necessitates the use of a base. |
| 1-Boc-4-(2-bromoethyl)piperazine | Br-CH₂-CH₂-N(piperazine)-Boc | Boc group is easily removed under mild acidic conditions, good for sensitive substrates. | Can be more expensive, Boc group is bulky. |
| 1-(2-Chloroethyl)piperazine dihydrochloride | Cl-CH₂-CH₂-N(piperazine)H·2HCl | Inexpensive, readily available, introduces an unprotected piperazine. | High risk of di-alkylation and polymerization, requires careful control of stoichiometry.[6] |
| N-Benzylethylene diamine | Bn-NH-CH₂-CH₂-NH₂ | Used to construct the piperazine ring in situ with a suitable dielectrophile. | Requires a multi-step process to form the piperazine ring. |
Experimental Protocols
To provide a practical comparison, here are representative protocols for the N-alkylation of a generic secondary amine, morpholine, with the target reagent and a common alternative.
Protocol 1: N-Alkylation using this compound
Experimental Workflow
Caption: Workflow for N-alkylation with the target reagent.
Step-by-Step Procedure:
-
To a stirred solution of morpholine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of morpholine), add potassium carbonate (2.5 eq).
-
Add this compound (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Rationale:
-
Acetonitrile: A polar aprotic solvent that is suitable for SN2 reactions.
-
Potassium Carbonate: A mild inorganic base to neutralize the hydrobromide salt and the HBr generated during the reaction.[7]
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: N-Alkylation using 1-(2-Chloroethyl)piperazine dihydrochloride
Experimental Workflow
Caption: Workflow for N-alkylation with an unprotected alternative.
Step-by-Step Procedure:
-
To a stirred solution of morpholine (3.0 eq) in anhydrous dimethylformamide (DMF) (15 mL/mmol of the chloro-reagent), add triethylamine (4.0 eq).
-
Add 1-(2-chloroethyl)piperazine dihydrochloride (1.0 eq) at room temperature.
-
Heat the reaction mixture to 100°C and maintain for 24 hours.
-
Monitor the reaction by TLC, paying close attention to the formation of both the desired mono-alkylated product and the di-alkylated side product.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude mixture by flash column chromatography, which may require a gradient elution to separate the desired product from the di-alkylated impurity.
Rationale:
-
Excess Morpholine: Used to favor the mono-alkylation product by statistical probability.
-
Triethylamine: A stronger organic base is required to neutralize the dihydrochloride salt.
-
DMF: A high-boiling polar aprotic solvent suitable for reactions requiring higher temperatures.
-
Higher Temperature and Longer Reaction Time: Necessary due to the lower reactivity of the chloro-leaving group compared to bromo.
Data Presentation and Performance Comparison
The following table summarizes the expected outcomes of the two protocols, highlighting the practical differences in their synthetic utility.
| Parameter | This compound | 1-(2-Chloroethyl)piperazine dihydrochloride |
| Reaction Time | ~12 hours | ~24 hours |
| Temperature | ~82°C (Acetonitrile reflux) | 100°C |
| Typical Yield (Mono-alkylated) | 75-90% | 40-60% (highly variable) |
| Key Byproducts | Minimal | Di-alkylated product, potential for polymerization |
| Purification | Straightforward column chromatography | Challenging separation of mono- and di-alkylated products |
| Protecting Group | Acetyl (requires subsequent removal) | None |
Conclusion and Field-Proven Insights
For drug development and complex molecule synthesis, This compound offers superior control and predictability in N-alkylation reactions. The integrated N-acetyl protecting group is a key design feature that effectively prevents the formation of di-alkylated impurities, which are often difficult to separate from the desired product. This leads to higher isolated yields and a more streamlined purification process, saving valuable time and resources.
While unprotected alternatives like 1-(2-chloroethyl)piperazine dihydrochloride are less expensive, the cost savings are often negated by lower yields, longer reaction times, and more complex purifications. The "hidden costs" associated with troubleshooting and difficult separations make the protected reagent a more strategic choice for projects where purity and efficiency are paramount.
References
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PubChem. 1-(4-acetyl-1-piperazinyl)-2-bromo-ethanone. National Center for Biotechnology Information. [Link]
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ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Asif, M. (2014). A review on medicinal prospective of piperazine derivatives. Chonnam Medical Journal, 50(2), 41.
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Libretexts, C. (2021, August 12). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
-
Taylor & Francis. (2020). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. [Link]
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Wikipedia. (2023, May 22). Amine alkylation. [Link]
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University of Calgary. Ch22: Alkylation of Amines. [Link]
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MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]22-0067/19/11/3501)
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Novel Piperazine-Based Kinase Inhibitors
In the intricate world of drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A drug's ability to interact with its intended target while minimizing off-target interactions is paramount to reducing adverse effects and maximizing therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of derivatives of "1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide," a versatile scaffold in medicinal chemistry.
The piperazine moiety is a ubiquitous feature in many approved drugs, valued for its ability to influence physicochemical properties and serve as a scaffold for interacting with various biological targets.[1][2] However, this structural motif is also known to interact with a range of receptors and enzymes, making a thorough assessment of cross-reactivity essential.[3][4][5] This guide will walk researchers, scientists, and drug development professionals through the rationale and execution of a comprehensive cross-reactivity study, using a hypothetical lead compound, "Piprazinib-7b," a potent inhibitor of Tyrosine Kinase X (TKX).
The Criticality of Early Off-Target Profiling
Identifying unintended molecular interactions, or off-target effects, early in the drug development pipeline is crucial for de-risking candidates and avoiding costly late-stage failures.[6][7] Off-target interactions can lead to a spectrum of undesirable outcomes, from minor side effects to severe toxicity.[8][9] Therefore, a systematic and robust cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of rational drug design.[7]
This guide will compare Piprazinib-7b with two alternative compounds:
-
Reference Compound A: A known selective TKX inhibitor.
-
Structurally Similar Compound B: A molecule sharing the core piperazine scaffold but with a different primary target.
The objective is to build a comprehensive selectivity profile for Piprazinib-7b, providing a clear, data-driven comparison of its performance against relevant alternatives.
Designing a Rigorous Cross-Reactivity Study
A multi-pronged approach is essential for a thorough cross-reactivity assessment, combining in silico predictions with in vitro experimental validation.[6][8]
Workflow for Cross-Reactivity Profiling
Figure 1: A streamlined workflow for the systematic evaluation of compound cross-reactivity.
Step 1: In Silico Prediction and Off-Target Panel Selection
The initial step involves computational modeling to predict potential off-target interactions.[6][8] By comparing the structure of Piprazinib-7b to databases of known ligands and their targets, we can generate a preliminary list of potential off-targets. This approach is a cost-effective way to cast a wide net and identify potential liabilities early on.[6]
Based on the in silico predictions and the known pharmacology of piperazine-containing molecules, a focused panel of 50-100 off-targets is selected for in vitro screening. This panel should include:
-
Closely related kinases: To assess selectivity within the kinome.
-
Common "problematic" targets: Such as hERG, CYP450 enzymes, and various GPCRs known to be affected by piperazine derivatives.[3]
-
Targets identified through computational screening.
Step 2: In Vitro Cross-Reactivity Screening
The core of the cross-reactivity study lies in a tiered in vitro screening cascade.
Experimental Protocol: Radioligand Binding Assay (Primary Screen)
This protocol outlines a generic approach for assessing the binding of Piprazinib-7b to a panel of receptors.
-
Preparation of Cell Membranes: Obtain cell lines overexpressing the target receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand for the target receptor, and varying concentrations of Piprazinib-7b, Reference Compound A, and Structurally Similar Compound B.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Experimental Protocol: Enzyme Inhibition Assay (Secondary Screen)
For off-targets that are enzymes (e.g., other kinases, CYP450s), a direct enzyme inhibition assay is more appropriate.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution, varying concentrations of the test compounds, and allow for a short pre-incubation.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. For kinases, this will typically be a peptide substrate and ATP.
-
Incubation: Incubate at a controlled temperature for a set time.
-
Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the IC50 value for each compound against each enzyme.
Comparative Data Analysis
The data from the in vitro assays are compiled and analyzed to generate a selectivity profile for each compound.
Table 1: Comparative Selectivity Profile of Piprazinib-7b and Alternatives
| Target | Piprazinib-7b (IC50, nM) | Reference Compound A (IC50, nM) | Structurally Similar Compound B (IC50, nM) |
| TKX (Primary Target) | 5 | 8 | >10,000 |
| Kinase A | 250 | >10,000 | 5,000 |
| Kinase B | 800 | >10,000 | >10,000 |
| Serotonin Receptor 5-HT2A | 1,200 | 8,500 | 50 |
| Dopamine Receptor D2 | >10,000 | >10,000 | 150 |
| hERG Channel | 5,000 | >10,000 | 2,000 |
| CYP3A4 | 8,000 | >10,000 | 1,500 |
Interpreting the Results
The data in Table 1 reveal several key insights:
-
Piprazinib-7b demonstrates high potency for its primary target, TKX, with an IC50 of 5 nM. It shows a favorable selectivity profile against the tested kinases, with IC50 values at least 50-fold higher than for TKX. However, it exhibits some off-target activity at the 5-HT2A receptor, a common characteristic of some piperazine-containing compounds.[3][5]
-
Reference Compound A is highly selective for TKX, with no significant off-target activity observed in this panel. This serves as a benchmark for the desired selectivity.
-
Structurally Similar Compound B is inactive against TKX but shows significant activity at serotonergic and dopaminergic receptors, highlighting how small structural modifications on the piperazine scaffold can drastically alter the target profile.
Visualizing Selectivity
A selectivity profile can be visually represented to provide an at-a-glance comparison.
Figure 2: A comparative visualization of the primary and key off-target activities.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the cross-reactivity of novel chemical entities, using derivatives of "this compound" as a case study. The hypothetical data for Piprazinib-7b demonstrate a compound with high on-target potency and a generally clean off-target profile, with the exception of a weak interaction with the 5-HT2A receptor.
This finding does not necessarily disqualify the compound but rather informs the next steps in the drug development process. Further studies would be required to determine if this off-target activity is clinically relevant at the projected therapeutic dose. Methodologies such as cellular thermal shift assays (CETSA) or chemoproteomics could be employed for a more unbiased and in-depth assessment of target engagement and off-target identification in a cellular context.[10]
By integrating computational predictions with a tiered in vitro screening cascade, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is indispensable for making informed decisions, optimizing lead compounds, and ultimately, developing safer and more effective medicines.
References
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- Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed.
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- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Off-target activity – Knowledge and References - Taylor & Francis.
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- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
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- piperazines: Topics by Science.gov.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of complex molecules like 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide are not merely regulatory hurdles but are fundamental to ensuring personnel safety, environmental stewardship, and the validity of our research environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Part 1: Hazard Characterization and Inherent Risks
A thorough understanding of a compound's hazard profile is the bedrock of its safe management. This compound is a multi-functional molecule, and its risks are derived from its constituent parts: the piperazine core, the reactive bromoethyl group, and its nature as a hydrobromide salt.
Based on data from the compound itself and structurally related molecules, it must be treated as a hazardous substance.[1] The primary hazards include acute oral toxicity and serious eye irritation. Structurally similar compounds also indicate risks of skin and respiratory irritation.[2][3] The piperazine moiety, in particular, is a known sensitizer and can cause severe skin burns and eye damage in its parent form.[4][5]
This compound is a halogenated organic substance, which places it in a specific category for chemical waste disposal that requires high-temperature incineration to ensure complete destruction and neutralization of acidic byproducts.[6][7]
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Code(s) | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Skin Corrosion/Irritation | H315 (Inferred) | Warning | May cause skin irritation.[3] |
| STOT Single Exposure | H335 (Inferred) | Warning | May cause respiratory irritation.[3] |
Part 2: Pre-Disposal Safety: Engineering Controls & PPE
Before handling the compound for any purpose, including disposal preparation, the following controls are mandatory to minimize exposure.
-
Primary Engineering Control: All handling of this compound, whether weighing the solid or preparing it for disposal, must be conducted within a certified chemical fume hood.[8][9] This is the most critical barrier to prevent inhalation of any aerosolized powder.
-
Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. Given the risk of serious eye irritation, the use of a full-face shield over safety goggles is strongly recommended.[8][10]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[1][9]
-
Body Protection: A fully fastened, long-sleeved laboratory coat is required.[10]
-
Part 3: The Disposal Protocol: A Step-by-Step Guide
Disposing of this compound requires a systematic approach to ensure safety and regulatory compliance. Do not attempt to neutralize this chemical in the lab. Its complex structure does not lend itself to simple acid-base or redox neutralization without the risk of creating unknown, potentially more hazardous byproducts.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Identify All Waste Streams: Waste includes:
-
Expired or unused solid this compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Rinsate from the decontamination of glassware or equipment.
-
-
Segregate as Halogenated Organic Waste: This compound is a brominated (halogenated) organic. It MUST be segregated from non-halogenated organic waste. Halogenated waste requires a specific high-temperature incineration process equipped with acid gas scrubbers to manage the hydrogen bromide (HBr) produced during combustion.[6][7]
Step 2: Waste Containerization and Labeling
-
Container Selection:
-
Solids: Collect solid waste and contaminated consumables in a designated, robust, sealable container (e.g., a polyethylene wide-mouth jar).[9]
-
Liquids/Rinsate: Collect any liquid waste, such as solvent rinsate from decontamination, in a separate, compatible, and clearly marked halogenated liquid waste container.[7]
-
-
Labeling: As soon as the first item of waste is added, the container must be labeled. The label must be fully completed and include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents in rinsate).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
Step 3: Spill and Emergency Management
In the event of a small spill within the fume hood:
-
Ensure your PPE is intact. Alert others in the immediate vicinity.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[1][10]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[9][11]
-
Decontaminate the spill area as described in the next step.
-
For large spills or any spill outside of a fume hood, evacuate the area, secure it, and immediately contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[9]
Step 4: Decontamination
-
Non-Disposable Equipment: Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) into the halogenated liquid waste container.
-
Follow with a thorough washing with soap and water.
-
-
Work Surfaces: Clean the work surface within the fume hood with the same solvent, followed by soap and water. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.[1]
Part 4: Final Disposal Pathway
Laboratory personnel are responsible for the safe collection and labeling of waste. The final treatment and disposal must be handled by trained professionals.
-
Storage Pending Disposal: Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within or near your lab. Ensure it is stored away from incompatible materials.[10]
-
Arrange for Pickup: Once the container is full or you have completed the project, contact your institution's EHS office to arrange for a hazardous waste pickup.[10] They will manage the process of consolidation and transfer to a licensed hazardous waste disposal facility, where it will be destroyed via incineration in accordance with all local, state, and federal regulations.[6][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone.
- Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone.
- Washington State University. (n.d.). Bromine Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Oregon State University. (n.d.). Hazardous Waste Reduction - Environmental Health and Safety.
- Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Dextromethorphan Hydrobromide Material Safety Data Sheet.
- PubChem. (n.d.). 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone.
- Sigma-Aldrich. (n.d.). This compound.
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Navigating the Safe Handling of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Disclaimer: An Approach Rooted in Chemical Analogy
A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are therefore synthesized from the safety data of structurally similar compounds, including piperazine derivatives and other bromo-organic compounds. It is imperative to treat this chemical with the utmost caution, assuming it may possess similar or more pronounced hazards than its analogues.
Hazard Identification and Risk Assessment: Understanding the Threat
Based on available data for analogous compounds, this compound is anticipated to present the following hazards:
-
Serious Eye Irritation/Damage: Causes serious eye irritation and potentially severe damage.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4][5]
The presence of the bromoethyl group suggests that this compound may also act as an alkylating agent, a class of chemicals that requires careful handling due to potential long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, which can cause serious eye damage.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and changed frequently.[6][7][8] |
| Body Protection | A long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | To be used in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and ensure safety from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][9]
-
Keep the container tightly sealed.
Handling and Experimentation
All handling of this compound should be conducted within a certified chemical fume hood to control for potential inhalation exposure.
Experimental Workflow:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
